molecular formula C8H10N4O2 B161088 Caffeine-D3 CAS No. 26351-03-1

Caffeine-D3

货号: B161088
CAS 编号: 26351-03-1
分子量: 197.21 g/mol
InChI 键: RYYVLZVUVIJVGH-HPRDVNIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caffeine-d3 (CRM) is a certified reference material intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS. Caffeine is a natural stimulant that is also used as a cutting agent for cocaine and heroin. This product is intended for research and forensic applications.>This compound is an analytical reference material intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS. Caffeine is a natural stimulant that is also used as a cutting agent for cocaine and heroin. This product is intended for research and forensic applications.>This compound is intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS. Caffeine is a natural stimulant that is also used as a cutting agent for cocaine and heroin. This product is intended for research and forensic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514758
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26351-03-1
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Caffeine-D3 and its primary applications in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Applications of Caffeine-D3 in Scientific Research

This technical guide provides a comprehensive overview of this compound, a deuterated analog of caffeine, for researchers, scientists, and drug development professionals. Its primary application as an internal standard in quantitative mass spectrometry is explored in detail, supported by experimental protocols and data.

Introduction to this compound

This compound is a stable isotope-labeled version of caffeine where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically identical to caffeine but has a higher molecular weight. This key difference allows it to be distinguished from endogenous caffeine by mass spectrometry, making it an ideal internal standard for quantitative analysis.

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because they co-elute with the analyte of interest and experience similar ionization and fragmentation efficiencies, thus compensating for variations in sample preparation and instrument response.

Primary Applications in Research

The predominant application of this compound is as an internal standard for the accurate quantification of caffeine and its metabolites in biological matrices such as plasma, urine, and saliva.[2][3] This is crucial in a variety of research areas:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of caffeine.

  • Metabolic Phenotyping: Assessing the activity of drug-metabolizing enzymes, particularly Cytochrome P450 1A2 (CYP1A2), for which caffeine is a known substrate.

  • Toxicology and Forensic Analysis: Accurately measuring caffeine levels in cases of overdose or for forensic investigation.

  • Food and Beverage Industry: Quantifying caffeine content in various products.

Quantitative Data for Mass Spectrometry

The accurate quantification of caffeine using this compound as an internal standard is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The table below summarizes the key MRM transitions for caffeine and a deuterated caffeine internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Caffeine195138
This compound198140

Note: The m/z values for this compound are predicted based on the addition of three daltons to the molecular weight of caffeine. Specific transitions should be optimized for the instrument in use.

Experimental Protocols

The following is a representative protocol for the quantification of caffeine in human plasma using a deuterated internal standard, adapted from a validated HPLC-ESI-MS/MS method.[2]

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of caffeine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of caffeine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in methanol.

Sample Preparation
  • Aliquoting: To 100 µL of plasma sample, standard, or quality control sample, add 200 µL of the internal standard spiking solution.

  • Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Analysis: Operate the mass spectrometer in MRM mode, monitoring the transitions specified in the data table.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lcms LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification (Ratio of Caffeine/Caffeine-D3) data_proc->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Workflow for Caffeine Quantification using this compound.

References

Chemical and physical properties of Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Caffeine-D3

Introduction

This compound, a deuterated analog of caffeine, is a stable isotope-labeled compound essential in analytical and biomedical research. Its primary utility lies in its application as an internal standard for the highly accurate quantification of caffeine in various biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The incorporation of three deuterium atoms on one of the methyl groups results in a molecule that is chemically identical to caffeine but has a distinct, higher molecular weight. This property allows for its differentiation from the naturally occurring analyte during analysis, enabling precise and reliable measurements critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and metabolic pathways.

Chapter 1: Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

General Properties

This compound is typically available as a white powder or a neat solid.[1][6] The key identifying information and physical properties are presented in Table 1.

PropertyValueReference
Chemical Name 3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione[3][7]
Synonyms This compound (1-methyl-d3), Methyltheobromine-d3[3][8]
Molecular Formula C8H7D3N4O2[1][3]
Molecular Weight 197.21 g/mol [1][9]
CAS Number 26351-03-1[1][3][8]
Appearance White to Off-White Solid/Powder[1][6][9]
Purity >95% (HPLC) or ≥98%[1][3][8]
Melting Point 235-238 °C (for unlabeled caffeine)[10]

Note: The melting point for this compound is not explicitly stated in the searched literature; the provided value is for unlabeled caffeine.

Solubility

The solubility of this compound in various solvents is a critical parameter for preparing standard solutions and for its use in different analytical methods.

SolventSolubilityReference
DMF 10 mg/mL[6]
DMSO 2 mg/mL[6]
Ethanol 0.2 mg/mL[6]
PBS (pH 7.2) 5 mg/mL[6]
Water Soluble[1]

Unlabeled caffeine is moderately soluble in water at room temperature (2 g/100 mL) and highly soluble in boiling water (66 g/100 mL).[10] It is also moderately soluble in ethanol (1.5 g/100 mL).[10] The solubility of caffeine in chloroform and dichloromethane is higher than in other common solvents.[11]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

ConditionDetailsReference
Storage Temperature -20°C or +4°C[3][8][9]
Shipping Temperature Room temperature[1][3]
Stability ≥ 4 years at -20°C[3]

Chapter 2: Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

Mass Spectrometry

In mass spectrometry, this compound is distinguished from unlabeled caffeine by its molecular ion peak. For electron impact ionization, the unfragmented molecular ion of caffeine appears at an m/z of 194, while for this compound, it is observed at an m/z of 197.[12][13] This mass difference is the basis of its use as an internal standard.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of caffeine are well-characterized. In the ¹H NMR spectrum of unlabeled caffeine, the methyl groups typically show singlet peaks between 3.2 and 4.0 ppm, and a proton in the imidazole ring resonates around 7.5-8.0 ppm.[14][15] For this compound (1-methyl-d3), the singlet corresponding to the 1-methyl group would be absent in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum would show a characteristic splitting pattern due to coupling with deuterium.

Chapter 3: Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application.

Quantification of Caffeine in Human Plasma by LC-MS/MS

This method is adapted from a validated procedure for determining caffeine levels in biological samples.[16]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add a known concentration of this compound solution as the internal standard.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: GL Sciences InertSustain C18 Column (4.6 x 50 mm, 5 µm).[16]

    • Mobile Phase: A gradient of formic acid, water, and methanol.[16]

    • Flow Rate: 1 mL/min.[16]

    • Column Temperature: 40 °C.[16]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[16]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[16]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both caffeine and this compound.

Quantification of Caffeine by GC-MS

This protocol is based on a general procedure for the analysis of caffeine using an internal standard.[12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike the sample (e.g., a beverage) with a known amount of this compound.

    • Perform an organic extraction using a suitable solvent like dichloromethane or methanol.[12]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent suitable for GC injection.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column, such as one with an OV-1701 stationary phase.[5]

    • Injection Mode: Splitless.[5]

    • Temperature Program: An appropriate temperature gradient to separate caffeine from other matrix components.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.[5][13]

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 194 for caffeine and m/z 197 for this compound.[12][13]

Chapter 4: Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the use of this compound.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Caffeine / this compound) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify Internal_Standard_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Caffeine (Unknown Amount) Process Extraction & Instrumental Analysis Analyte->Process IS This compound (Known Amount) IS->Process Result Accurate Quantification Process->Result Ratio of Signals is Constant, Correcting for Variations Caffeine_Metabolism cluster_enzymes Primary Metabolizing Enzymes Caffeine Caffeine / this compound Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N-3 demethylation Theobromine Theobromine Caffeine->Theobromine N-1 demethylation Theophylline Theophylline Caffeine->Theophylline N-7 demethylation CYP1A2 CYP1A2 (~80%) CYP1A2->Paraxanthine Other_CYPs Other CYPs (CYP2E1, etc.) Other_CYPs->Theobromine Other_CYPs->Theophylline

References

A Technical Guide to the Synthesis and Isotopic Purity of Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Caffeine-D3 (1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione). This compound is a deuterated analog of caffeine, widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document details the prevalent synthetic methodologies, purification techniques, and the analytical protocols required to ascertain the isotopic enrichment of the final product.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the partial synthesis involving the methylation of a suitable xanthine precursor with a deuterated methylating agent.[2][3] The general approach involves the N-methylation of a dimethylxanthine, such as theophylline or theobromine, or the trimethylation of xanthine itself. The key reagent for introducing the deuterium atoms is trideuteromethyl iodide (CD3I).

Synthetic Pathway from Theophylline

A widely utilized precursor for this compound synthesis is theophylline (1,3-dimethylxanthine). Theophylline is selectively methylated at the N7 position using trideuteromethyl iodide to yield this compound. Various bases and solvent systems can be employed for this reaction.

G cluster_reactants Reactants Theophylline Theophylline (1,3-Dimethylxanthine) CaffeineD3 This compound (1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione) Theophylline->CaffeineD3 Methylation CD3I CD3I (Trideuteromethyl Iodide) CD3I->CaffeineD3 Base Base (e.g., K2CO3, NaH) Base->CaffeineD3 Solvent Solvent (e.g., DMF, DMSO) Solvent->CaffeineD3

Figure 1: Synthesis of this compound from Theophylline.
Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from theophylline.

Materials:

  • Theophylline (1 equivalent)

  • Trideuteromethyl iodide (CD3I) (1.5 equivalents)

  • Potassium carbonate (K2CO3) (1.5 equivalents)[4]

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve theophylline in dimethylformamide in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add trideuteromethyl iodide dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.[4]

  • The crude product can then be purified by recrystallization.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Protocol for Recrystallization from Ethanol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.[6]

  • Further cool the solution in an ice bath to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]

  • Wash the crystals with a small amount of cold ethanol.[6]

  • Dry the purified this compound crystals under vacuum.[5]

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is essential to validate its utility as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of deuterated compounds.[7] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Workflow for Isotopic Purity Analysis by Mass Spectrometry:

G SamplePrep Sample Preparation (Dissolve in suitable solvent) Chromatography Chromatographic Separation (GC or LC) SamplePrep->Chromatography Ionization Ionization (e.g., ESI, EI) Chromatography->Ionization MassAnalysis Mass Analysis (Detection of Isotopologues) Ionization->MassAnalysis DataAnalysis Data Analysis (Integration of Ion Signals) MassAnalysis->DataAnalysis PurityCalc Isotopic Purity Calculation DataAnalysis->PurityCalc

Figure 2: Workflow for Isotopic Purity Analysis by MS.

Experimental Parameters (Illustrative for LC-MS/MS):

  • Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer.[8]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[9]

  • Mass Analysis: Full scan analysis to detect the molecular ions of caffeine (m/z 195) and this compound (m/z 198 for [M+H]+).[1]

Data Analysis and Isotopic Purity Calculation:

  • Acquire the mass spectrum of the this compound sample.

  • Identify and integrate the peak areas for the molecular ions of the different isotopologues (d0, d1, d2, and d3).

  • The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.[8]

    Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.[2] Both proton (¹H) and deuterium (²H) NMR can be utilized.

¹H NMR Spectroscopy Protocol:

  • Objective: To quantify the residual, non-deuterated caffeine by comparing the integral of a proton signal from the analyte to that of a known internal standard.[10]

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., Chloroform-d).[10]

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) for accurate integration.[10]

  • Data Analysis: The degree of deuteration is determined by the reduction in the integral of the methyl proton signal at the 7-position relative to the integrals of the other methyl groups or the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis of this compound from Theophylline

ParameterValueReference
Starting MaterialTheophylline[4]
Methylating AgentTrideuteromethyl iodide (CD3I)[4]
BasePotassium Carbonate (K2CO3)[4]
SolventDimethylformamide (DMF)[4]
Reaction Time24 hours[4]
Reaction TemperatureRoom Temperature[4]
Typical Yield>90%[11]

Table 2: Isotopic Purity Analysis of this compound

Analytical MethodParameterTypical ValueReference
Mass Spectrometrym/z of [Caffeine+H]+195.08[4]
m/z of [this compound+H]+198.10[1]
Isotopic Purity≥98%
¹H NMRChemical Shift (N7-CH3)~4.0 ppm
Isotopic Enrichment>99 atom % D

Disclaimer: The experimental protocols and data presented in this guide are for illustrative purposes. Researchers should consult the primary literature and adapt the procedures to their specific laboratory conditions and safety protocols.

References

Caffeine-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Caffeine-D3, a deuterated analog of caffeine. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine. This document details its chemical properties, common experimental applications, and the biochemical pathways influenced by its non-labeled counterpart, caffeine.

Core Chemical and Physical Data

This compound is a stable isotope-labeled version of caffeine, where three hydrogen atoms in one of the methyl groups have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than caffeine, allowing for its differentiation in mass spectrometry-based analyses. Depending on the position of the deuterated methyl group, this compound can have different CAS numbers.

PropertyValueReferences
Molecular Formula C₈H₇D₃N₄O₂
Molecular Weight ~197.21 g/mol [1][2][3]
CAS Number (1-methyl-d3) 26351-03-1[4][5][6]
CAS Number (7-methyl-d3) 26351-04-2[1][2][3][7]
Appearance White powder[6]
Solubility Soluble in water, DMSO, DMF, and ethanol[6]

Application in Quantitative Analysis: Experimental Protocol

This compound is extensively used as an internal standard for the precise quantification of caffeine in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[6][8] The following is a generalized experimental protocol for the quantification of caffeine in human plasma.

Sample Preparation (Protein Precipitation)
  • To 30 µL of a human plasma sample, add 100 µL of methanol. This methanol solution should contain the internal standard, this compound, at a known concentration (e.g., 600 ng/mL), and an acid, such as 125 mM formic acid, to aid in protein precipitation.[3]

  • Vortex the mixture for 5 minutes at approximately 1,175 rpm to ensure thorough mixing and protein denaturation.[3]

  • Centrifuge the sample for 5 minutes at high speed (e.g., 17,900 x g) to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant for injection into the LC-MS/MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 µm).[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[6]

    • Flow Rate: A flow rate of around 1 mL/min is often used.[6]

    • Injection Volume: A small volume of the supernatant (e.g., 10 µL) is injected.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] The MRM transitions monitor the fragmentation of the parent ion into a specific product ion for both caffeine and the this compound internal standard.

      • Caffeine: m/z 195.1 → 138.0[6]

      • This compound: m/z 198.1 → 141.1[6]

    • Quantification: The concentration of caffeine in the plasma sample is determined by comparing the peak area ratio of the analyte (caffeine) to the internal standard (this compound) against a calibration curve prepared with known concentrations of caffeine.[8]

Experimental Workflow for Caffeine Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Methanol with This compound (Internal Standard) and Formic Acid plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject lc Liquid Chromatography (C18 Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Calibration Curve) ms->quant result Caffeine Concentration quant->result

Caption: Workflow for caffeine quantification using this compound.

Mechanism of Action: Adenosine Receptor Antagonism

Caffeine, and by extension this compound, exerts its primary pharmacological effects through the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[7] Adenosine is an inhibitory neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing and the release of other neurotransmitters, resulting in its characteristic stimulant effects.[7]

The A2A adenosine receptor, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Caffeine's blockade of this receptor prevents this signaling cascade.[1]

Adenosine Receptor Signaling Pathway

cluster_membrane Cell Membrane A2A_Receptor A2A Adenosine Receptor G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates Adenosine Adenosine Adenosine->A2A_Receptor Activates Caffeine Caffeine / this compound Caffeine->A2A_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., decreased platelet aggregation) PKA->Response Phosphorylates substrates

Caption: Caffeine's antagonism of the A2A adenosine receptor.

References

An In-depth Technical Guide to Caffeine-D3: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling information, and a detailed overview of the experimental applications of Caffeine-D3. This isotopically labeled analog of caffeine is a critical tool in pharmacokinetic studies and analytical quantification, primarily serving as an internal standard in mass spectrometry-based assays.

Chemical and Physical Properties

This compound, also known as 1,3,7-Trimethylxanthine-d3 (methyl-d3), is a deuterated form of caffeine. Its physical and chemical properties are summarized below.

PropertyValueReference
Chemical Formula C₈H₇D₃N₄O₂[1][2]
Molecular Weight 197.2 g/mol [2][3]
CAS Number 26351-03-1[1][2]
Appearance White to off-white solid/powder[1][4]
Melting Point 234 - 236 °C (453 - 457 °F)[1]
Solubility Soluble in water (21.6 g/L), DMSO, DMF, and ethanol[1][4]
log Pow (Octanol/Water) -0.07[1]
Purity ≥98%[2]

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets. It is crucial to consult the specific SDS provided with your product for the most accurate and complete information.

Hazard Identification
Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Flammability Not classified as flammable (solid form)-

Note: Some commercial formulations of this compound may be dissolved in flammable solvents like methanol, which will alter the hazard classification of the product. Always check the SDS of the specific product you are using.

Toxicological Data (for unlabeled Caffeine)
EndpointValueSpeciesReference
LD50 Oral 192 mg/kgRat[5][6]
LD50 Dermal > 2000 mg/kgRat[5]

Toxicological data for this compound is not extensively available; the data for unlabeled caffeine is provided as a close reference.

First Aid Measures
Exposure RouteFirst Aid Instructions
Ingestion If swallowed, rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.
Inhalation If inhaled, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation develops.
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.
Handling and Storage
AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. Wear protective gloves, clothing, and eye/face protection.[1]
Storage Store at room temperature or -20°C, as recommended by the supplier. Keep in a suitable, closed container in a dry and well-ventilated place.[1][2]
Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.
Skin Protection Protective gloves (e.g., nitrile rubber), and impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or irritation is experienced.

Experimental Protocols: Quantification of Caffeine using this compound

This compound is predominantly used as an internal standard for the accurate quantification of caffeine in biological matrices (e.g., plasma, urine, saliva) and other complex samples (e.g., beverages) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Isotope dilution mass spectrometry is a highly accurate method for quantification. A known amount of the isotopically labeled standard (this compound) is added to the sample. The labeled and unlabeled compounds behave nearly identically during sample preparation and chromatographic separation. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z). By comparing the peak area ratio of the analyte (caffeine) to the internal standard (this compound), the concentration of the analyte in the original sample can be precisely calculated.

Detailed Methodology: LC-MS/MS Quantification of Caffeine in Human Plasma

This protocol is a synthesized example based on common practices described in the literature.[6][7][8]

1. Preparation of Stock and Working Solutions:

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in a suitable solvent (e.g., methanol or water).
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
  • Working Solutions: Prepare a series of caffeine working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 40 µg/mL).[9] Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Pipette a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.
  • Add a precise volume of the this compound working solution (e.g., 10 µL of 500 ng/mL).
  • Add a protein precipitation agent, such as acetonitrile or methanol (often containing formic acid to improve peak shape), in a ratio of at least 3:1 to the plasma volume (e.g., 150 µL).
  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge the tubes at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:
  • Column: A C18 reverse-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Tandem Mass Spectrometry (MS/MS) System:
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Caffeine: m/z 195 → 138
  • This compound: m/z 198 → 141[6]
  • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of caffeine to this compound against the concentration of the caffeine standards.
  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Caffeine's primary mechanism of action is the antagonism of adenosine receptors, particularly the A₁ and A₂ₐ subtypes.[4][10] Adenosine is a neuromodulator that generally has an inhibitory effect on the central nervous system. By blocking adenosine receptors, caffeine promotes wakefulness and has stimulant effects.

Adenosine Receptor Antagonism

caffeine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space caffeine Caffeine A2A_receptor A₂ₐ Adenosine Receptor caffeine->A2A_receptor Blocks adenosine Adenosine adenosine->A2A_receptor Activates g_protein G Protein (Gs) A2A_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., increased neuronal activity) pka->cellular_response Phosphorylates Targets

Caption: Caffeine's antagonism of the A₂ₐ adenosine receptor.

When adenosine binds to its A₂ₐ receptor, it activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Caffeine, by blocking this receptor, prevents adenosine-mediated signaling. However, the net effect on cAMP levels is complex, as caffeine also inhibits phosphodiesterases (PDEs), enzymes that break down cAMP.[10][11] At typical physiological concentrations, the primary effect is considered to be adenosine receptor antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of caffeine in a biological sample using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation Steps cluster_analysis LC-MS/MS System cluster_data Data Analysis Steps start Start: Sample Collection (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is prep Sample Preparation analysis LC-MS/MS Analysis lc Liquid Chromatography (Separation) analysis->lc data Data Processing integrate Peak Integration (Caffeine & this compound) data->integrate end End: Caffeine Concentration Determined precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract extract->analysis ms Tandem Mass Spectrometry (Detection) lc->ms ms->data ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve Interpolation ratio->calibrate calibrate->end

Caption: Workflow for caffeine quantification using this compound.

This guide provides a comprehensive overview of the safety, handling, and application of this compound for research professionals. Always refer to the specific documentation provided by your supplier and relevant institutional safety protocols before handling this compound.

References

The Role of Caffeine-D3 in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug development and clinical pharmacology, the use of stable isotope-labeled compounds has become an indispensable tool for elucidating the pharmacokinetic properties of new and existing drugs.[1][2][] Among these, deuterated compounds, such as Caffeine-D3 (a deuterated isotopologue of caffeine), offer significant advantages in safety and analytical precision.[1][4] This technical guide provides a comprehensive overview of the role of this compound in pharmacokinetic studies, with a focus on its application as a metabolic probe, its comparative pharmacokinetics to unlabeled caffeine, and detailed experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling in their work.

The Foundation: Stable Isotope Labeling and the Deuterium Kinetic Isotope Effect

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their non-radioactive, heavier isotopes, such as deuterium (²H or D) for hydrogen.[] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for use in human clinical trials, including those involving vulnerable populations.[1][5] This technique allows for the precise tracking of molecules and their metabolites within biological systems using analytical methods like mass spectrometry.[][5]

A key principle underlying the use of deuterated compounds is the deuterium kinetic isotope effect (KIE) . The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. Consequently, breaking the C-D bond requires more energy, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[2][6][7] This effect can significantly alter the pharmacokinetic profile of a drug, often resulting in reduced clearance rates and extended half-lives, a property that is both a subject of study and a tool for investigation.[2][7]

In this compound, the hydrogen atoms in one or more of the methyl groups are replaced with deuterium.[8] For example, d9-caffeine has all nine hydrogens of the three methyl groups substituted.[4][9] This modification, while subtle, can profoundly impact its metabolism by cytochrome P450 enzymes.[6][10]

Core Applications of this compound in Pharmacokinetic Research

This compound serves multiple critical functions in pharmacokinetic studies, primarily centered around its use as an internal standard and as a probe for enzyme activity.

Gold Standard Internal Standard for Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. This compound is an ideal IS for the quantification of caffeine.[8] Because it is chemically identical to caffeine, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] However, its higher molecular weight allows it to be distinguished from the unlabeled analyte by the mass spectrometer, ensuring accurate and precise quantification.[4][11]

A Metabolic Probe for Cytochrome P450 1A2 (CYP1A2) Activity

Caffeine is the most widely accepted probe drug for assessing the in vivo activity of CYP1A2, a key enzyme in the liver responsible for the metabolism of numerous clinically important drugs.[12][13][14] Over 95% of caffeine's primary metabolism is mediated by CYP1A2.[12][13] The primary metabolic pathway is N-3 demethylation to form the major metabolite, paraxanthine.[12][15][16]

By administering caffeine and measuring the concentrations of the parent drug and its metabolites in plasma, saliva, or urine over time, researchers can calculate metabolic ratios that serve as reliable indices of CYP1A2 activity.[13][17][18] This process, known as phenotyping, helps classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which has significant implications for personalized medicine and predicting drug-drug interactions.[19][20] this compound can be used in a similar capacity, with its altered metabolism providing further insights into the kinetic isotope effects on CYP1A2-mediated reactions.

Comparative Pharmacokinetics: this compound vs. Unlabeled Caffeine

Studies directly comparing the pharmacokinetics of deuterated caffeine (d9-caffeine) and standard caffeine have revealed significant differences, primarily due to the kinetic isotope effect. Deuteration slows the metabolism of caffeine, leading to a more prolonged exposure to the parent compound and reduced formation of its primary metabolites.[6][9]

A crossover study in healthy adults demonstrated that after a single oral dose, d9-caffeine exhibited a significantly higher maximum plasma concentration (Cmax) and a 4- to 5-fold higher Area Under the Curve (AUC) compared to a molar-equivalent dose of unlabeled caffeine.[6][10] This indicates greater systemic exposure and slower clearance for the deuterated form.[21] Conversely, the exposure to the active metabolites of caffeine was reduced by 5- to 10-fold in subjects who received d9-caffeine.[6][10]

Table 1: Comparative Pharmacokinetic Parameters of Caffeine vs. d9-Caffeine

ParameterCaffeined9-CaffeineFold Change (d9 vs. Caffeine)Reference
Cmax (ng/mL) Varies by doseHigher (29-43%)~1.3-1.4x[6]
AUClast (ng·h/mL) Varies by dose4-5 fold higher~4-5x[6][10]
Clearance (CL/F) HigherMarkedly SlowerLower[21]
Half-life (t1/2) ~2.5-4.5 hoursProlongedLonger[4][15]
Metabolite Exposure Baseline5-10 fold lower~0.1-0.2x[6]

Note: Data is synthesized from published studies. Absolute values are dose-dependent, but the relative differences are consistent.

Visualizing Caffeine Metabolism and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

Caffeine Metabolic Pathway

Caffeine is primarily metabolized in the liver. The main pathway involves the CYP1A2 enzyme, which demethylates caffeine to its major active metabolite, paraxanthine. Other metabolites include theobromine and theophylline.[12][13][22]

caffeine_metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~80% CYP1A2 Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~11% CYP1A2, CYP2E1 Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% CYP1A2, CYP2E1 Other Further Metabolites (e.g., AFMU, 1U, 1X) Paraxanthine->Other Theobromine->Other Theophylline->Other

Caption: Primary metabolic pathways of caffeine in the liver.
Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for a pharmacokinetic study using this compound involves sample collection, preparation, and analysis via LC-MS/MS.

pk_workflow cluster_protocol Experimental Protocol cluster_analysis Bioanalytical Workflow Dosing Administer Caffeine (Oral Dose) Sampling Collect Blood/Saliva Samples (Time Course) Dosing->Sampling Processing Process to Plasma/ Saliva Sampling->Processing Spike Spike with IS (this compound) Processing->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge Inject Inject into LC-MS/MS System Centrifuge->Inject Quantify Quantify Caffeine vs. This compound Inject->Quantify

Caption: General workflow for a caffeine pharmacokinetic study.

Detailed Experimental Protocols

Precise and validated methodologies are paramount for reliable pharmacokinetic data.

Protocol for Quantification of Caffeine in Human Plasma using LC-MS/MS

This protocol outlines a standard method for measuring caffeine concentrations in plasma samples, utilizing this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • Caffeine analytical standard

  • This compound (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a stock solution of this compound in methanol (e.g., 600 ng/mL).[23]

  • To a 30 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the internal standard solution (methanol containing this compound and 125 mM formic acid).[23] The formic acid helps to improve the purity of the analytes in the supernatant.[23]

  • Vortex the mixture vigorously for 5 minutes to precipitate plasma proteins.[23]

  • Centrifuge the samples at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated protein.[23]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent.[23]

  • Column: C18 reversed-phase column (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 µm).[24]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 700 µL/min (a splitter may be used to direct a portion of the flow to the mass spectrometer).[11]

  • Gradient: A suitable gradient program to separate caffeine from endogenous plasma components (e.g., a 6-minute gradient).[11][23]

  • Injection Volume: 10 µL.[23]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[23][24]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Caffeine: m/z 195.1 → 138.0[24]

    • This compound: m/z 198.1 → 141.1[24]

4. Data Analysis:

  • Construct a calibration curve using known concentrations of caffeine standard spiked into blank plasma and processed alongside the study samples.

  • Calculate the peak area ratio of the caffeine MRM transition to the this compound (IS) MRM transition.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol for a CYP1A2 Phenotyping Study

This protocol describes a non-invasive study design to assess CYP1A2 activity.

1. Subject Preparation:

  • Subjects should abstain from all sources of methylxanthines (coffee, tea, chocolate, soda) for at least 24-48 hours prior to the study to ensure negligible baseline caffeine levels.[14]

  • Subjects should also avoid known inducers (e.g., smoking, char-grilled meats) or inhibitors of CYP1A2.

2. Study Conduct:

  • Collect a baseline (pre-dose) blood or saliva sample.

  • Administer a standardized oral dose of caffeine (e.g., 100 mg).[17]

  • Collect serial blood or saliva samples at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Saliva is a validated, non-invasive alternative to plasma for caffeine monitoring.[17][25]

3. Sample Analysis:

  • Analyze the collected samples for caffeine and its primary metabolite, paraxanthine, using a validated LC-MS/MS method as described above.

4. Phenotyping Data Analysis:

  • Calculate the pharmacokinetic parameters for caffeine (e.g., clearance, half-life, AUC). Systemic caffeine clearance is considered the gold standard for CYP1A2 phenotyping.[16]

  • Calculate the paraxanthine/caffeine metabolic ratio (MR) at a specific time point, often 4 or 6 hours post-dose. This single-point measurement correlates well with caffeine clearance and is a simpler metric for phenotyping.[16][17]

  • Classify subjects into phenotype groups based on the calculated clearance or MR values.

phenotyping_logic Input Input Data (Caffeine & Paraxanthine Concentrations) Calc_PK Calculate PK Parameters (e.g., Clearance, AUC) Input->Calc_PK Calc_MR Calculate Metabolic Ratio (Paraxanthine / Caffeine) Input->Calc_MR Phenotype Assign Phenotype Calc_PK->Phenotype Calc_MR->Phenotype Poor Poor Metabolizer Phenotype->Poor Low Clearance Low MR Extensive Extensive Metabolizer Phenotype->Extensive Normal Clearance Normal MR Ultra Ultrarapid Metabolizer Phenotype->Ultra High Clearance High MR

Caption: Logical flow for CYP1A2 phenotyping data analysis.

Conclusion

This compound is a powerful and versatile tool in the field of pharmacokinetics. Its role extends from being an essential internal standard for robust bioanalytical assays to a sophisticated probe for investigating drug metabolism and the kinetic isotope effect. The altered pharmacokinetic profile of deuterated caffeine, characterized by prolonged exposure and reduced metabolite formation, provides valuable insights for drug development professionals.[6][9] The well-established protocols for its use in CYP1A2 phenotyping underscore its importance in advancing personalized medicine. As analytical technologies continue to evolve, the application of stable isotope-labeled compounds like this compound will undoubtedly expand, further refining our understanding of drug disposition and action.

References

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of deuterium's natural abundance and its subsequent effects on the isotopic purity and application of deuterated compounds, specifically focusing on Caffeine-D3. Understanding these principles is paramount for researchers in fields ranging from pharmacokinetics to metabolomics, where isotopically labeled compounds are indispensable tools.

The Natural Abundance of Deuterium: A Constant Presence

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of the more common protium (¹H).[1][2][3] This seemingly subtle difference in nuclear composition results in a significant mass difference, with deuterium being approximately twice as heavy as protium.[1]

The natural abundance of deuterium on Earth is a crucial factor to consider in the synthesis and analysis of deuterated compounds. While its concentration can vary slightly depending on the geographical location and the source of water, it is generally accepted to be around 0.0156% of all naturally occurring hydrogen atoms.[1][2][4][5] This means that for every 6,420 hydrogen atoms, one is a deuterium atom.[2][4][6]

The following table summarizes the key properties and abundance of deuterium:

PropertyValueReferences
Symbol²H, D[1]
Nuclear Composition1 Proton, 1 Neutron[1][2][3]
Atomic Weight (Da)2.0141017778[1]
Natural Abundance (Atom %)~0.0156%[1][2][4][5]
Ratio in Oceans~1 atom per 6,420 hydrogen atoms[2][4][6]
StabilityStable[2][3][4]

This compound: A Tool in Quantitative Analysis

This compound (C₈H₇D₃N₄O₂) is a deuterated analog of caffeine where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms.[7][8] This isotopic labeling makes it an invaluable tool, primarily as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS).[7][9][10]

The rationale for using a deuterated internal standard lies in its chemical similarity to the analyte of interest (in this case, caffeine). This compound and caffeine exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation, chromatography, and ionization.[11][12] However, their mass difference allows for their distinct detection by a mass spectrometer.[11]

The Inevitable Isotopic Distribution: Natural Abundance's Effect on this compound

Despite the targeted introduction of three deuterium atoms, any synthesized batch of this compound will not be 100% pure C₈H₇D₃N₄O₂. The natural abundance of other stable isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), as well as the ubiquitous presence of deuterium itself, contributes to a predictable isotopic distribution.

Even in the starting materials used for the synthesis of this compound, a certain percentage of hydrogen atoms will naturally be deuterium. This means that in addition to the intentionally labeled methyl group, other positions on the caffeine molecule have a statistical probability of containing a deuterium atom.

The following table illustrates the theoretical isotopic distribution of unlabeled caffeine and the expected shift for this compound, considering only the major isotopes.

IsotopologueUnlabeled Caffeine (C₈H₁₀N₄O₂)This compound (C₈H₇D₃N₄O₂)
M (Monoisotopic Mass)194.0804197.0992
M+1Primarily due to ¹³C and ¹⁵NPrimarily due to ¹³C and ¹⁵N
M+2Primarily due to two ¹³C/¹⁵N or one ¹³C and one ¹⁵N
M+3Primarily the target molecule

This inherent isotopic distribution is a critical consideration in high-resolution mass spectrometry, where accurate mass measurements are essential.

Experimental Protocols: Utilizing this compound as an Internal Standard

The following provides a generalized methodology for the quantification of caffeine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • Caffeine analytical standard

  • This compound internal standard

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and quality control (QC) samples.

  • To a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate caffeine from other matrix components.

    • Flow Rate: A typical flow rate for the chosen column.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both caffeine and this compound.

Data Analysis
  • Integrate the chromatographic peaks for the selected MRM transitions of both caffeine and this compound.

  • Calculate the peak area ratio of caffeine to this compound for all standards, QCs, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the caffeine standards.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

G Natural Abundance of Hydrogen Isotopes cluster_hydrogen Hydrogen H1 Protium (¹H) ~99.9844% H2 Deuterium (²H) ~0.0156% H3 Tritium (³H) Trace

Caption: Relative natural abundance of hydrogen isotopes.

G Workflow for Quantification of Caffeine using this compound Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Experimental workflow for caffeine quantification.

The Kinetic Isotope Effect: A Consequence of Deuteration

The increased mass of deuterium can lead to a stronger chemical bond (C-D vs. C-H). This difference in bond strength can result in a kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[13][14]

In the context of drug metabolism, this can be significant. The metabolism of caffeine is partially mediated by cytochrome P450 enzymes, which can involve the cleavage of C-H bonds on the methyl groups.[14] Studies have shown that deuteration of caffeine, particularly d9-caffeine (where all nine methyl hydrogens are replaced with deuterium), can lead to a prolonged half-life and altered metabolic profile compared to unlabeled caffeine.[11][14][15][16] This is because the enzymes metabolize the deuterated compound more slowly.

While this compound has only one deuterated methyl group, a measurable KIE can still be observed, although it will be less pronounced than in fully deuterated caffeine.[14][15] This is an important consideration for researchers, as the internal standard may not behave absolutely identically to the analyte in all biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the methylation of a precursor molecule, such as theobromine or theophylline, using a deuterated methylating agent.[17] For example, reacting theophylline with a deuterated methyl iodide (CD₃I) would introduce the trideuteromethyl group.

G Simplified Synthesis of this compound Theophylline Theophylline Reaction Methylation Reaction Theophylline->Reaction CD3I CD₃I (Deuterated Methyl Iodide) CD3I->Reaction CaffeineD3 This compound Reaction->CaffeineD3

Caption: General synthetic route for this compound.

Conclusion

The natural abundance of deuterium is a fundamental aspect of chemistry that has significant implications for the synthesis and use of isotopically labeled compounds like this compound. While often used as a seemingly straightforward internal standard, a deeper understanding of its inherent isotopic distribution and the potential for kinetic isotope effects is crucial for accurate and reliable quantitative analysis. For drug development professionals, the deliberate introduction of deuterium can also be a strategy to favorably alter the metabolic profile of a drug candidate. This guide provides a foundational understanding for researchers to better utilize and interpret data generated with deuterated standards.

References

Navigating the Regulatory Maze: A Technical Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of successful drug development. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines for the use of deuterated internal standards in bioanalytical method validation, with a focus on the core principles espoused by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the universally recommended gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[5] This near-identical physicochemical nature allows it to mimic the analyte's behavior throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for variability.[2][5][6]

Core Regulatory Principles and Acceptance Criteria

Regulatory bodies have established clear guidelines for the validation of bioanalytical methods to ensure data integrity and reliability.[7][8] When using deuterated internal standards, several key validation parameters must be rigorously assessed. The harmonized ICH M10 guideline provides a unified framework for these validations.[3][7][8]

Validation ParameterRegulatory ExpectationAcceptance Criteria
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and internal standard.[2][3][4]The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.[2][7]
Internal Standard Response Variability To ensure the internal standard response is consistent across an analytical run.While no strict numerical criteria are universally mandated, the internal standard response should be monitored. A common industry practice is to investigate samples where the IS response is outside 50-150% of the mean IS response of the calibration standards and quality controls.[9][10][11] Any investigation should be guided by a standard operating procedure (SOP).[12]
Crosstalk (Interference) To ensure that the analyte does not interfere with the detection of the internal standard, and vice versa.The signal of the unlabeled analyte in a high-concentration SIL-IS solution should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[7] The response of the internal standard in a sample containing the analyte at the upper limit of quantification (ULOQ) should be negligible, ideally less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[13]
Stability To evaluate the stability of the deuterated internal standard under various storage and handling conditions.[4]The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]
Recovery To ensure the extraction efficiency of the analyte and internal standard is consistent and reproducible.While 100% recovery is not required, it should be consistent. The CV of the recovery across the quality control (QC) levels should generally be ≤15%.[2]
Purity and Identity To confirm the chemical purity and isotopic enrichment of the deuterated internal standard.A Certificate of Analysis (CoA) should be obtained. The isotopic purity should be high, with a recommended enrichment of at least 98%.[7][14] A sufficient mass difference (generally ≥3 Da) between the analyte and the deuterated standard is also recommended to prevent isotopic crosstalk.[13][15]

Key Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reliability and reproducibility of bioanalytical data.[4] Below are methodologies for key experiments cited in regulatory guidelines.

Matrix Effect Evaluation

Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[1][4]

Methodology:

  • Obtain at least six different lots of the blank biological matrix.[2][7]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and deuterated internal standard at low and high concentrations into a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six sources. Spike the analyte and deuterated internal standard into the post-extraction supernatant at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix from each of the six sources before extraction.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each lot:

    • MF = Peak Area in Set B / Peak Area in Set A[5]

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard[5]

  • Calculate the coefficient of variation (CV) of the IS-Normalized MF across the different lots of the matrix. The CV should not be greater than 15%.[2][7]

Crosstalk Evaluation

Objective: To verify that the analyte and the deuterated internal standard do not interfere with each other's measurement.[13]

Methodology:

  • Analyte to Internal Standard Crosstalk:

    • Prepare a sample containing the analyte at the upper limit of quantification (ULOQ) without the deuterated internal standard.

    • Analyze this sample and measure the peak area at the mass transition of the deuterated internal standard. The response should be negligible (e.g., <5% of the LLOQ response).[13]

  • Internal Standard to Analyte Crosstalk:

    • Prepare a sample containing only the deuterated internal standard at its working concentration.

    • Analyze this sample and measure the peak area at the mass transition of the analyte. The response should be negligible (e.g., <0.1% of the internal standard's response at its working concentration).[7][13]

Stability Assessment

Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions that mimic the lifecycle of a study sample.[4][13]

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations by spiking the deuterated internal standard into the biological matrix.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: At least three cycles of freezing at the intended storage temperature (e.g., -20°C or -80°C) and thawing to room temperature.[4]

    • Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that reflects the expected sample handling time.[4]

    • Long-Term Stability: Storage at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.[7]

    • Stock Solution Stability: Evaluate the stability of the deuterated internal standard stock solution at its storage temperature.[7]

  • Analyze the stability samples against a freshly prepared calibration curve.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Visualizing Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the logical relationships in selecting and validating a deuterated internal standard.

Bioanalytical_Workflow Bioanalytical Workflow Using a Deuterated Internal Standard Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Processing Sample Processing (Addition of Deuterated IS) Sample_Collection->Sample_Processing Extraction Extraction (e.g., SPE, LLE, PPT) Sample_Processing->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination

Caption: A typical workflow for bioanalytical sample analysis using a deuterated internal standard.

IS_Validation_Logic Deuterated Internal Standard Validation Logic Start Start: Method Development Select_IS Select Deuterated IS (Purity, Mass Shift) Start->Select_IS Method_Optimization Method Optimization (Chromatography, MS Parameters) Select_IS->Method_Optimization Full_Validation Full Bioanalytical Method Validation Method_Optimization->Full_Validation Matrix_Effect Matrix Effect (CV ≤ 15%) Full_Validation->Matrix_Effect Crosstalk Crosstalk (<5% LLOQ, <0.1% IS) Full_Validation->Crosstalk Stability Stability (±15% of Nominal) Full_Validation->Stability Recovery Recovery (Consistent, CV ≤ 15%) Full_Validation->Recovery Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Routine_Analysis Routine Sample Analysis Matrix_Effect->Routine_Analysis Crosstalk->Routine_Analysis Stability->Routine_Analysis Recovery->Routine_Analysis Accuracy_Precision->Routine_Analysis

Caption: Logical flow for the selection and validation of a deuterated internal standard.

Conclusion

The use of deuterated internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[1] While challenges such as potential for isotopic crosstalk and the need for careful characterization exist, these can be effectively managed through rigorous method development and validation.[3] By adhering to the principles outlined in the FDA, EMA, and ICH M10 guidelines and employing the detailed experimental protocols described, researchers and scientists can develop robust and reproducible bioanalytical methods that generate high-quality data to support regulatory submissions and advance the development of new medicines.

References

Methodological & Application

Application Note: Quantification of Caffeine in Human Plasma by LC-MS/MS Using Deuterated Caffeine (Caffeine-D3) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of caffeine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs Caffeine-D3, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described protocol, including sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in numerous beverages, foods, and medications.[1][2] Accurate and reliable quantification of caffeine in biological matrices is crucial for a wide range of studies, including pharmacokinetics, drug metabolism, and clinical diagnostics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2]

The use of a stable isotope-labeled internal standard (IS) is essential for accurate LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[1] this compound, where three hydrogen atoms in one of the methyl groups are replaced by deuterium, is an ideal IS for caffeine analysis as it co-elutes with the analyte and exhibits similar ionization behavior, while being distinguishable by its mass-to-charge ratio (m/z). This application note details a validated LC-MS/MS method for the determination of caffeine in human plasma using this compound as the internal standard.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation (e.g., with Methanol) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Supernatant p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) & Mass Spectrometry a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratios (Caffeine / this compound) d1->d2 d3 Quantification using Calibration Curve d2->d3 G cluster_adenosine Adenosine Signaling cluster_caffeine Caffeine Action cluster_effect Cellular Response Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds to A2AR A2A Receptor Adenosine->A2AR Binds to Effect Reduced CNS Depression Increased Neurotransmitter Release (e.g., Dopamine, Norepinephrine) A1R->Effect Inhibition of binding leads to A2AR->Effect Inhibition of binding leads to Caffeine Caffeine Caffeine->A1R Antagonist (Blocks Binding) Caffeine->A2AR Antagonist (Blocks Binding)

References

Application Notes and Protocols for Caffeine-D3 Sample Preparation in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Caffeine-D3 for quantitative analysis in biological matrices. This compound is a stable isotope-labeled internal standard (IS) crucial for correcting matrix effects and improving the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, particularly for plasma and serum samples. It involves the addition of an organic solvent to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest and the internal standard in the supernatant.

Application Notes:

  • Principle: This technique leverages the principle that high concentrations of organic solvents disrupt the hydration shell of proteins, leading to their denaturation and precipitation.

  • Advantages: PPT is a simple, fast, and cost-effective method that is easily amenable to high-throughput workflows.

  • Disadvantages: This method can be less clean than LLE or SPE, potentially leading to higher matrix effects as it does not remove other endogenous components like phospholipids. This can sometimes result in ion suppression or enhancement in LC-MS/MS analysis.

  • Common Precipitants: Acetonitrile and methanol are the most common solvents used for protein precipitation. Acetonitrile generally precipitates proteins more effectively, resulting in a cleaner supernatant. The addition of a small amount of acid, such as formic acid, can improve the recovery of certain analytes and the cleanliness of the extract.

Experimental Protocol: Protein Precipitation of Plasma Samples

This protocol is designed for the extraction of this compound from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma samples

  • This compound internal standard working solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to the plasma sample. The concentration of the IS should be appropriate for the expected analyte concentration range.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample. The 3:1 ratio of precipitant to sample is a common starting point.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample clean-up technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Application Notes:

  • Principle: LLE relies on the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte.

  • Advantages: LLE generally provides a cleaner extract than protein precipitation, as it can remove more interfering substances. This often results in reduced matrix effects.

  • Disadvantages: LLE is more labor-intensive and time-consuming than PPT and can be more difficult to automate. It also involves the use of larger volumes of organic solvents. Emulsion formation can be a problem, making phase separation difficult.

  • Common Solvents: A variety of organic solvents can be used, including ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency for acidic or basic analytes. For caffeine, which is a weak base, adjusting the pH to a slightly basic condition can improve extraction into an organic solvent.

Experimental Protocol: Liquid-Liquid Extraction of Urine Samples

This protocol describes a general procedure for the extraction of this compound from urine samples.

Materials and Reagents:

  • Urine samples

  • This compound internal standard working solution

  • Ethyl acetate, HPLC grade

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting: Aliquot 1 mL of urine into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of the this compound internal standard working solution.

  • pH Adjustment: Add a small volume of 1 M NaOH to adjust the pH of the urine sample to approximately 9-10.

  • Extraction Solvent Addition: Add 5 mL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and internal standard from a liquid sample, while allowing interfering compounds to pass through. The retained analytes are then eluted with a small volume of a strong solvent.

Application Notes:

  • Principle: SPE is based on the affinity of the analyte for a solid stationary phase. Different retention mechanisms can be utilized, including reversed-phase, normal-phase, and ion-exchange. For caffeine, which is a moderately polar compound, reversed-phase SPE is commonly used.

  • Advantages: SPE provides the cleanest extracts among the three techniques, significantly reducing matrix effects and improving assay sensitivity. It also allows for sample concentration.

  • Disadvantages: SPE is the most complex and expensive of the three methods. Method development can be more time-consuming, requiring optimization of the sorbent, wash, and elution steps.

  • Common Sorbents: C18 and polymeric reversed-phase sorbents (e.g., Oasis HLB) are frequently used for the extraction of caffeine and its metabolites from biological fluids.[1]

Experimental Protocol: Solid-Phase Extraction of Serum Samples

This protocol outlines a general procedure for the extraction of this compound from serum using a reversed-phase SPE cartridge.

Materials and Reagents:

  • Serum samples

  • This compound internal standard working solution

  • SPE cartridges (e.g., C18 or Oasis HLB)

  • Methanol, HPLC grade

  • Deionized water

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Pre-treatment: Aliquot 500 µL of serum and add the this compound internal standard. Dilute the sample with 500 µL of deionized water and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for the different sample preparation techniques for caffeine analysis using a deuterated internal standard. The values are indicative and may vary depending on the specific matrix, LC-MS/MS system, and method parameters.

Table 1: Recovery of Caffeine and this compound

Sample Preparation TechniqueMatrixAnalyte/Internal StandardRecovery (%)Reference
Protein PrecipitationPlasmaCaffeine73 - 79[2]
Protein PrecipitationPlasma13C3-Caffeine (IS)~78[2]
Solid-Phase ExtractionPlasmaCaffeine102[3]
Solid-Phase ExtractionPlasma8-chlorotheophylline (IS)95[3]

Table 2: Precision and Accuracy Data for Caffeine Analysis

Sample Preparation TechniqueMatrixConcentration LevelPrecision (%CV)Accuracy (%)Reference
Protein PrecipitationPlasmaLow QC2.1594.2[4]
Protein PrecipitationPlasmaMid QC4.2494.0[4]
Protein PrecipitationPlasmaHigh QC1.2896.6[4]
Solid-Phase ExtractionPlasmaLow QC (0.5 µg/mL)Intra-day: <10, Inter-day: <10Intra-day: 96.5-105.2, Inter-day: 97.1-106.2[3]
Solid-Phase ExtractionPlasmaMed QC (5 µg/mL)Intra-day: <10, Inter-day: <10Intra-day: 96.5-105.2, Inter-day: 97.1-106.2[3]
Solid-Phase ExtractionPlasmaHigh QC (30 µg/mL)Intra-day: <10, Inter-day: <10Intra-day: 96.5-105.2, Inter-day: 97.1-106.2[3]

Table 3: Matrix Effect Data for Caffeine Analysis

Sample Preparation TechniqueMatrixAnalyte/Internal StandardMatrix Effect (%)Reference
Protein PrecipitationPlasmaCaffeine-d9 (IS)102[4]

Visualized Experimental Workflows

The following diagrams illustrate the key steps in each sample preparation technique.

Protein_Precipitation_Workflow start Plasma Sample add_is Add this compound IS start->add_is add_precipitant Add Organic Solvent (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Protein Precipitation Workflow.

Liquid_Liquid_Extraction_Workflow start Urine Sample add_is Add this compound IS start->add_is ph_adjust Adjust pH add_is->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent extract Vortex/Mix add_solvent->extract centrifuge Centrifuge extract->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Solid_Phase_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final_steps Final Processing start Serum Sample add_is Add this compound IS start->add_is pretreat Pre-treat Sample add_is->pretreat load 2. Load Sample pretreat->load condition 1. Condition condition->load wash 3. Wash load->wash elute 4. Elute wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow.

References

Quantitative Analysis of Caffeine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Caffeine-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of caffeine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with Caffeine-D3 as an internal standard. The protocol outlines a robust liquid-liquid extraction (LLE) procedure for sample preparation and optimized GC-MS parameters for sensitive and selective detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate caffeine quantification in biological matrices.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed central nervous system stimulant.[1] Its quantification in biological fluids is crucial for a variety of research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like caffeine.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound (methyl-d3), is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[1][5][6][7] This document provides a comprehensive protocol for the determination of caffeine in human plasma using a validated GC-MS method with this compound.

Experimental

Materials and Reagents
  • Caffeine (analytical standard)

  • This compound (internal standard, ≥98% purity)[5]

  • Methanol (HPLC grade)

  • Dichloromethane (analytical grade)[2]

  • Sodium Chloride (analytical grade)

  • Human Plasma (drug-free)

  • Phosphate buffer (1.0 M, pH 6)[8]

  • Deionized Water

Instrumentation

A gas chromatograph equipped with a mass selective detector was used for this analysis. The following are representative instrument conditions and may be adapted for equivalent systems.[2][8]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnSH-I-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[2]
Injection ModeSplitless[8]
Injection Volume1.0 µL[2]
Injector Temperature280°C[2]
Carrier GasHelium[2][8]
Flow Rate1.2 mL/min[9]
Oven ProgramInitial 100°C, hold for 1 min; ramp 40°C/min to 210°C; ramp 5°C/min to 225°C; ramp 40°C/min to 300°C, hold for 2 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C[2]
Transfer Line Temp.280°C[2][8]
Scan Range50-350 m/z[2]
Quantifier Ions
Caffeinem/z 194[7][9]
This compoundm/z 197[7]
Standard and Sample Preparation

2.3.1. Standard Solutions

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of caffeine in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeine stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

2.3.2. Calibration Standards and Quality Controls

Prepare calibration standards and quality control (QC) samples by spiking drug-free human plasma with appropriate amounts of the caffeine working standard solutions and a fixed amount of the this compound internal standard working solution.

2.3.3. Sample Preparation Protocol (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma sample, calibration standard, or QC, add 100 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Add 4.0 mL of phosphate buffer (1.0 M, pH 6) and vortex.[8]

  • Add 5 mL of a 9:1 (v/v) dichloromethane:methanol solution.[2]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the reconstituted sample to a GC vial for analysis.

Method Validation and Performance

The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the quantitative performance of the method.

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (µg/mL)
Caffeine0.1 - 50> 0.998

Table 3: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.5< 6.0< 8.095.0 - 105.0
Medium5.0< 5.0< 7.096.0 - 104.0
High40.0< 4.0< 6.097.0 - 103.0

Table 4: Recovery and Limit of Detection

ParameterValue
Mean Recovery> 90%
Limit of Detection (LOD)0.03 µg/mL[10]
Limit of Quantification (LOQ)0.1 µg/mL

Results and Discussion

The described GC-MS method provides excellent selectivity and sensitivity for the quantification of caffeine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for any analyte loss during sample processing and instrumental analysis. The chromatographic conditions allow for a good separation of caffeine from endogenous plasma components with a retention time of approximately 5.5 minutes.[2] The method demonstrates good linearity over a clinically relevant concentration range.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma 1.0 mL Plasma Sample add_is Add 100 µL this compound IS plasma->add_is add_buffer Add 4.0 mL Phosphate Buffer add_is->add_buffer add_solvent Add 5 mL Dichloromethane:Methanol (9:1) add_buffer->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (3000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Methanol evaporate->reconstitute injection Inject 1 µL into GC-MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification using Caffeine/Caffeine-D3 Ratio detection->quantification

Caption: Experimental workflow for the GC-MS analysis of caffeine.

Caffeine_Signaling_Pathway Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Antagonism AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Binding cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Decreased Drowsiness & Increased Alertness PKA->CellularResponse Phosphorylation Cascade

Caption: Simplified signaling pathway of caffeine as an adenosine receptor antagonist.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust technique for the quantitative determination of caffeine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the high accuracy and precision required for demanding research and clinical applications. The provided protocol can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Application Notes and Protocols: Caffeine-D3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing dosing regimens of medications with narrow therapeutic indices, ensuring efficacy while minimizing toxicity. Caffeine, a widely consumed psychoactive substance, is also used therapeutically, particularly in neonates for the treatment of apnea of prematurity.[1][2] Accurate and precise measurement of caffeine concentrations in biological matrices is paramount for effective TDM. The use of stable isotope-labeled internal standards, such as Caffeine-D3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification.[3][4][5]

This compound is a deuterated analog of caffeine where three hydrogen atoms have been replaced by deuterium.[6][7][8][9] This isotopic labeling results in a compound that is chemically and physically almost identical to caffeine, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[3][4] This co-behavior is crucial for correcting for variations during sample preparation and analysis, particularly the "matrix effect," where other components in the biological sample can suppress or enhance the analyte signal, leading to inaccurate results.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[3]

These application notes provide detailed protocols for the use of this compound in the therapeutic drug monitoring of caffeine in human plasma.

Key Applications

  • Therapeutic Drug Monitoring of Caffeine: Primarily for apnea of prematurity in neonates.[1][2]

  • Pharmacokinetic and Bioequivalence Studies: To accurately determine the absorption, distribution, metabolism, and excretion of caffeine.[10]

  • Forensic and Toxicological Analysis: For the quantification of caffeine in various biological samples.[7][8]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing this compound for the quantification of caffeine in human plasma.

Table 1: LC-MS/MS Method Parameters for Caffeine Quantification

ParameterValueReference
Linearity Range 10 - 10,000 ng/mL[10]
Internal Standard This compound[10]
Within-Batch Precision (%RSD) 0.95% - 7.22%[10]
Between-Batch Precision (%RSD) 1.83% - 8.66%[10]
Within-Batch Accuracy (%Bias) -8.76% - 9.61%[10]
Between-Batch Accuracy (%Bias) -7.47% - 1.42%[10]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Caffeine 195.10138.00[10][11]
This compound 198.10141.10[10]

Experimental Protocols

Protocol 1: Quantification of Caffeine in Human Plasma using LC-MS/MS

This protocol outlines a common method for the extraction and quantification of caffeine from human plasma samples using protein precipitation and LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • Caffeine analytical standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.

  • This compound Internal Standard (IS) Working Solution (e.g., 600 ng/mL): Dilute a stock solution of this compound with methanol.[12] The concentration should be optimized based on the expected analyte concentration range.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of caffeine (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).[10] Prepare at least three levels of QCs (low, medium, high) in a similar manner.[12]

3. Sample Preparation (Protein Precipitation):

  • To a 30 µL aliquot of plasma sample (calibrator, QC, or unknown), add 100 µL of the this compound IS working solution in methanol.[12]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge the samples at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[12]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 µm).[10]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of caffeine from other matrix components.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[3][10]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: Monitor the transitions specified in Table 2.

    • Instrument Parameters: Optimize ion source parameters such as nebulizer gas, curtain gas, ion spray voltage, and source temperature according to the instrument manufacturer's recommendations.[12]

5. Data Analysis:

  • Integrate the peak areas for both caffeine and this compound for each sample.

  • Calculate the peak area ratio of caffeine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (30 µL) add_is Add this compound in Methanol (100 µL) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (17,900 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for caffeine quantification in plasma.

matrix_effect_correction cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal_suppressed Analyte Signal (Suppressed) matrix_effect Matrix Effect (Ion Suppression) analyte_signal_suppressed->matrix_effect inaccurate_result Inaccurate Quantification matrix_effect->inaccurate_result analyte_signal_is Analyte & IS Signals (Equally Suppressed) matrix_effect_is Matrix Effect (Ion Suppression) analyte_signal_is->matrix_effect_is ratio_calculation Peak Area Ratio (Analyte/IS) matrix_effect_is->ratio_calculation accurate_result Accurate Quantification ratio_calculation->accurate_result tdm_workflow patient Patient Sample Collection (e.g., Blood Draw) sample_processing Sample Processing (Plasma Separation) patient->sample_processing analysis LC-MS/MS Analysis with this compound IS sample_processing->analysis concentration Determine Caffeine Concentration analysis->concentration therapeutic_range Compare to Therapeutic Range concentration->therapeutic_range report Report Results to Clinician dose_adjustment Dose Adjustment (if necessary) report->dose_adjustment therapeutic_range->report

References

Application Note: A Comprehensive Protocol for the Preparation of a Standard Curve for Caffeine Quantification Using Caffeine-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for creating a robust and accurate standard curve for the quantification of caffeine in various matrices, utilizing its stable isotope-labeled internal standard, Caffeine-D3, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Quantitative analysis of small molecules like caffeine requires high precision and accuracy, especially in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in mass spectrometry-based quantification.[1] this compound is chemically identical to caffeine but has a different mass due to the replacement of three hydrogen atoms with deuterium.[2]

The fundamental principle involves adding a known, fixed amount of this compound to all calibration standards, quality control (QC) samples, and unknown samples. During sample preparation and analysis, any physical or chemical variations, such as extraction inconsistencies or matrix-induced ion suppression/enhancement, will affect both the analyte (caffeine) and the SIL-IS nearly identically.[3] By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these variations are normalized. A calibration curve is then constructed by plotting the peak area ratio (Caffeine/Caffeine-d3) against the known concentration of caffeine in the standards. This curve is used to accurately determine the caffeine concentration in unknown samples.[4]

This method is widely applicable in pharmacokinetic studies, food and beverage quality control, and clinical and forensic toxicology.[5][6][7]

Materials and Reagents

  • Caffeine (analyte), analytical standard grade (≥98% purity)

  • This compound (internal standard), (≥98% purity, D purity ≥98%)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Blank Matrix (e.g., human plasma, urine, buffer, or solvent matching the sample matrix)

  • Volumetric flasks (Class A)

  • Adjustable precision pipettes and sterile tips

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

  • Analytical balance

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate initial weighing and dilutions are critical for the quality of the quantification.

  • Caffeine Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of caffeine standard.

    • Dissolve it in a 10 mL Class A volumetric flask using methanol.

    • Ensure complete dissolution by vortexing. This yields a 1 mg/mL stock solution.[4]

    • Store at -20°C. This solution is typically stable for several months.[4]

  • This compound (Internal Standard) Primary Stock Solution (1 mg/mL):

    • Prepare in the same manner as the caffeine stock solution. If obtained as a certified solution (e.g., 1 mg/mL in methanol), this step can be skipped.[8][9]

    • Store at -20°C.

  • Caffeine Working Solutions (Spiking Solutions):

    • Prepare a series of intermediate working solutions by serially diluting the Caffeine Primary Stock Solution with a 50:50 methanol/water mixture. These solutions will be used to spike the blank matrix to create calibration standards.

  • This compound Working Solution (IS Spiking Solution):

    • Dilute the this compound Primary Stock Solution to a final concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).[4] This concentration should be consistent across all samples. This solution will be used to spike all standards, QCs, and unknown samples.

Protocol 2: Preparation of Calibration Curve Standards and Quality Control (QC) Samples

Calibration standards must be prepared in a matrix that is identical to or closely mimics the matrix of the unknown samples to account for matrix effects.[3]

  • Calibration Standards:

    • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 to Cal 8).

    • Using the Caffeine Working Solutions, spike appropriate volumes into a known volume of the blank matrix to achieve the desired concentration range. A typical range for plasma analysis could be 10 to 10,000 ng/mL.[5]

    • Vortex each standard gently after spiking.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 3000 ng/mL).

    • QCs should be prepared from a separate weighing of the caffeine standard to ensure integrity and accuracy.

    • Spike the blank matrix with the independently prepared QC working solutions.

Protocol 3: Sample Preparation (Example: Protein Precipitation for Plasma)

This is a common and straightforward method for cleaning up biological samples.[4]

  • Aliquot 50 µL of each Calibration Standard, QC sample, and unknown sample into separate microcentrifuge tubes.

  • Add a fixed volume (e.g., 10 µL) of the this compound Working Solution to every tube except the blank matrix.

  • Add the precipitation solvent. A common choice is ice-cold acetonitrile or methanol containing 0.1% formic acid, typically at a 3:1 or 4:1 ratio to the sample volume (e.g., 200 µL).[4]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of LC-MS vials for analysis.

Protocol 4: LC-MS/MS Analysis

The following tables provide typical starting parameters for an LC-MS/MS method. These must be optimized for the specific instrument and column used.

Table 1: Example Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 50 x 2.1 mm, <3 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate.

Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters

ParameterCaffeineThis compound
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 195.1m/z 198.1
Product Ion (Q3) m/z 138.0m/z 141.1
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Collision Energy Optimize for specific instrumentOptimize for specific instrument

Note: The m/z transitions correspond to [M+H]+ ions.[5] These values should be confirmed by direct infusion of the standards on the specific mass spectrometer being used.

Protocol 5: Data Processing and Standard Curve Generation
  • Integrate the chromatographic peaks for both caffeine and this compound in all injections.

  • Calculate the Peak Area Ratio for each standard, QC, and sample using the formula:

    • Peak Area Ratio = (Peak Area of Caffeine) / (Peak Area of this compound)

  • Construct the calibration curve by plotting the Peak Area Ratio (y-axis) against the nominal concentration of each caffeine calibration standard (x-axis).

  • Apply a linear regression model to the data points. A weighting factor (commonly 1/x or 1/x²) is often used to improve accuracy at the lower end of the curve.[4]

  • The regression will yield an equation of the line (y = mx + c) and a coefficient of determination (R²).

Data Presentation and Acceptance Criteria

Table 3: Example Calibration Curve Data

Standard IDNominal Conc. (ng/mL)Caffeine Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
Cal 11015,5001,510,0000.0103
Cal 22538,9001,535,0000.0253
Cal 3100162,1001,550,0000.1046
Cal 4500805,4001,542,0000.5223
Cal 510001,650,0001,561,0001.0570
Cal 625004,210,0001,555,0002.7074
Cal 750008,350,0001,548,0005.3941
Cal 81000016,900,0001,560,00010.8333

Table 4: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99[10]
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% for LLOQ)
Accuracy (QC Samples) Mean concentration within ±15% of nominal (±20% for LLOQ)[4]
Precision (QC Samples) Coefficient of Variation (%CV) ≤15% (≤20% for LLOQ)[5]
LLOQ Analyte response is identifiable, discrete, and reproducible with a signal-to-noise ratio ≥ 5.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_samples 2. Sample Spiking cluster_extraction 3. Sample Processing cluster_analysis 4. Analysis & Data Processing stock_analyte Caffeine Stock working_solutions Working Standards & IS stock_analyte->working_solutions stock_is This compound Stock stock_is->working_solutions cal_standards Calibration Standards working_solutions->cal_standards qc_samples QC Samples working_solutions->qc_samples add_is Add IS cal_standards->add_is qc_samples->add_is unknowns Unknown Samples unknowns->add_is extraction Protein Precipitation add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms integration Peak Integration lcms->integration ratio Calculate Area Ratios integration->ratio curve Generate Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: High-level workflow for quantitative analysis using an internal standard.

logical_relationship cluster_inputs LC-MS/MS Data Inputs cluster_processing Data Processing cluster_output Final Output conc Known Caffeine Concentration (Standards) curve Standard Curve Plot (Ratio vs. Concentration) conc->curve x-axis area_caff Caffeine Peak Area ratio Calculate Ratio: Area(Caffeine) / Area(this compound) area_caff->ratio area_is This compound Peak Area area_is->ratio ratio->curve y-axis regression Linear Regression y = mx + c, R² curve->regression

Caption: Logical flow for constructing the standard curve from raw analytical data.

References

Application Note: Quantitative Determination of Caffeine and Caffeine-D3 in Human Urine using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the simultaneous quantification of caffeine and its deuterated internal standard, Caffeine-D3, in human urine samples. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and sports medicine. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ensures high selectivity and sensitivity. All quantitative data, including recovery, limit of detection (LOD), and limit of quantification (LOQ), are summarized for clear comparison. A detailed experimental workflow and a corresponding visual diagram are provided to facilitate seamless implementation in a laboratory setting.

Introduction

Caffeine is a widely consumed psychoactive substance, and its concentration in biological fluids like urine is a valuable indicator for various physiological and metabolic studies. Monitoring caffeine levels is crucial in sports to prevent doping, as high concentrations are prohibited. Furthermore, caffeine metabolism is an indicator of liver function. Accurate and precise quantification of caffeine in urine is therefore of significant interest. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.[1][2] Liquid-liquid extraction is a common and effective technique for isolating caffeine from the complex urine matrix prior to chromatographic analysis.[3][4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described method for the analysis of caffeine and this compound in human urine.

AnalyteExtraction Recovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Caffeine85 - 950.51.5
This compound85 - 950.51.5

Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Protocol

Materials and Reagents
  • Caffeine and this compound standards

  • Dichloromethane (DCM) (HPLC grade)[5]

  • Isopropanol (HPLC grade)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Human urine (blank)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

  • LC-MS/MS system

Sample Preparation
  • Urine Sample Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, samples should be stored at -20°C.

  • Spiking with Internal Standard: Thaw urine samples to room temperature and vortex to ensure homogeneity. To 1 mL of each urine sample, add a specific volume of this compound working solution to achieve a final concentration of 100 ng/mL.

  • pH Adjustment: Adjust the pH of the urine sample to approximately 9.0 using 1 M NaOH. This step is crucial for efficient extraction of caffeine.

  • Addition of Salt: Add 0.2 g of NaCl to the urine sample. The salt helps to increase the ionic strength of the aqueous phase, which enhances the partitioning of caffeine into the organic solvent and aids in breaking up emulsions.[3]

  • Liquid-Liquid Extraction:

    • Add 5 mL of the extraction solvent (Dichloromethane:Isopropanol, 9:1 v/v) to the prepared urine sample.[3]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient program should be developed to ensure the separation of caffeine from other matrix components.

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Caffeine: 195.1 → 138.1

    • This compound: 198.1 → 141.1

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Sample (1 mL) spike 2. Spike with this compound urine->spike ph_adjust 3. Adjust pH to 9.0 spike->ph_adjust add_salt 4. Add NaCl ph_adjust->add_salt lle 5. Liquid-Liquid Extraction (DCM:Isopropanol) add_salt->lle centrifuge 6. Centrifuge lle->centrifuge collect_organic 7. Collect Organic Layer centrifuge->collect_organic evaporate 8. Evaporate to Dryness collect_organic->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Caffeine and this compound Extraction from Urine.

References

Solid-Phase Extraction Protocol for Samples Containing Caffeine-D3: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of caffeine and its deuterated internal standard, Caffeine-D3, from biological matrices such as plasma and urine. The described methodology is optimized for high recovery and sample cleanliness, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of caffeine in various experimental settings.

Introduction

Caffeine is a widely consumed psychoactive substance, and its quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] Solid-phase extraction (SPE) is a preferred method for sample clean-up and concentration, offering advantages over liquid-liquid extraction by minimizing solvent consumption and improving sample throughput.[2] This protocol details a reversed-phase SPE procedure that effectively isolates caffeine and this compound from complex biological matrices.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

2.1. Materials and Reagents

  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB) or C18 cartridges are commonly used.[3]

  • Caffeine and this compound standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid or Acetic Acid

  • Ammonium hydroxide

  • Sample collection tubes

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

2.2. Sample Preparation

  • Plasma/Serum: To 150 µL of plasma or serum, add the internal standard (this compound) solution.[4] Precipitate proteins by adding a threefold volume of a suitable organic solvent like methanol.[1][5] Vortex for 20 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[4] Collect the supernatant for SPE.

  • Urine: Urine samples may require dilution with water or a suitable buffer prior to SPE to reduce matrix viscosity and potential interferences. Add the internal standard (this compound) solution to the diluted urine sample.

2.3. Solid-Phase Extraction (SPE) Procedure

The following steps outline a typical reversed-phase SPE workflow.

  • Conditioning: Condition the SPE cartridge by passing 2-5 column volumes of methanol through the sorbent bed. This step solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 2-5 column volumes of water or a weak buffer (e.g., water with 1% formic acid).[6] It is crucial not to let the sorbent bed dry out before applying the sample.[6]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge to remove endogenous interferences. A typical wash sequence involves:

    • A polar wash with 2-5 column volumes of water or a weak acidic solution (e.g., 1% acetic acid in 3% methanol/water) to remove salts and polar impurities.[3]

    • An optional second wash with a slightly less polar solvent, such as a low percentage of methanol in water, can be performed to remove more interferences without eluting the analytes of interest.

  • Elution: Elute the retained caffeine and this compound from the sorbent using a strong organic solvent. A common elution solvent is a mixture of methanol and acetonitrile (e.g., 80:20 v/v) or ethyl acetate.[3][7] Typically, 1-2 mL of elution solvent is sufficient.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.[7] This step concentrates the sample and ensures compatibility with the analytical system.

Data Presentation

The following table summarizes typical performance data for the SPE of caffeine from biological samples.

ParameterPlasmaUrineReference
Recovery >85%72.9 - 98.9%[8]
Limit of Quantification (LOQ) 4.1 ng/mL0.1 - 0.5 µg/mL[9]
Linearity (r²) >0.99>0.9990[9]
Precision (%RSD) <15%1.0 - 17.6%[8][9]
Accuracy (%DEV) within ±15%-13.8 to +16.0%[8][9]

Visualization

Experimental Workflow for Solid-Phase Extraction of this compound Samples

Caption: Workflow of the solid-phase extraction protocol.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of caffeine and its deuterated internal standard, this compound, from biological samples. The use of reversed-phase SPE, coupled with a systematic workflow, ensures high analyte recovery and removal of interfering matrix components, leading to accurate and precise quantification by LC-MS/MS. This methodology is a valuable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry.

References

Application Notes and Protocols for Caffeine-D3 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the early assessment of a compound's metabolic stability is a critical step in predicting its pharmacokinetic profile, including its half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily, often exhibit poor in vivo exposure, limiting their therapeutic potential. One established strategy to modulate a drug candidate's metabolic fate is the selective incorporation of deuterium, a stable isotope of hydrogen, at metabolically labile positions within a molecule.

Caffeine, a widely consumed psychoactive substance, is predominantly metabolized in the liver by the CYP1A2 enzyme.[1][2][3] Its well-characterized metabolic pathway makes it an excellent model compound for in vitro metabolic stability studies. Caffeine-D3, a deuterated analog of caffeine, serves as a valuable tool in these assays, primarily as an internal standard for accurate quantification using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] Furthermore, comparing the metabolic stability of a deuterated compound to its non-deuterated counterpart can provide insights into the kinetic isotope effect and its potential to improve drug half-life.

These application notes provide a comprehensive guide to the use of this compound in metabolic stability assays, covering the underlying principles, detailed experimental protocols, data interpretation guidelines, and the visualization of key processes.

Key Concepts and Principles

Metabolic Stability: A measure of the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. It is often expressed as in vitro half-life (t½) or intrinsic clearance (CLint).[6][7]

Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is determined from in vitro experiments using liver microsomes or hepatocytes.[6]

Kinetic Isotope Effect (KIE): The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In drug metabolism, the deuterium KIE refers to the reduced rate of metabolism of a deuterated compound compared to its non-deuterated analog. This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down CYP-mediated metabolism at the site of deuteration.[8]

Deuterium-Labeled Internal Standards: In bioanalytical methods like LC-MS/MS, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Their use corrects for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[9]

Caffeine Metabolic Pathway

The metabolism of caffeine is a complex process primarily occurring in the liver, with the cytochrome P450 enzyme CYP1A2 responsible for approximately 95% of its primary metabolism.[3][10] The major metabolic pathway involves N-demethylation to form three primary metabolites: paraxanthine, theobromine, and theophylline.[2][11] These metabolites are further metabolized by various enzymes.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 Other_Metabolites Other_Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Major metabolic pathways of caffeine mediated by CYP1A2.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol describes a typical procedure for assessing the metabolic stability of a test compound using pooled human liver microsomes. This compound is used here as the internal standard for the quantification of a test compound (e.g., non-deuterated caffeine or another investigational drug).

Materials:

  • Test compound

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), cold

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • On the day of the experiment, thaw the pooled HLM on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: cold acetonitrile containing the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing the cold quenching solution with the internal standard.[8]

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of the remaining parent compound at each time point is determined by a validated LC-MS/MS method.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 - 0.7 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: e.g., m/z 195 → 138

      • This compound (Internal Standard): e.g., m/z 198 → 141 (Note: exact m/z will depend on the position and number of deuterium atoms). A common transition for caffeine-d9 is m/z 204 -> 144.[12]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - HLM - NADPH System - Quenching Solution (ACN + this compound) Incubate Incubate at 37°C: - HLM - Test Compound - Buffer Reagents->Incubate Start_Reaction Initiate Reaction (add NADPH system) Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction (add cold ACN + this compound) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis: - Calculate % Remaining - Determine t½ and CLint LCMS->Data

References

Application Note: Quantification of Caffeine in Food Matrices Using Isotope Dilution Mass Spectrometry with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caffeine is a widely consumed psychoactive substance found in numerous food and beverage products.[1][2] Accurate quantification of caffeine is essential for quality control, regulatory compliance, and clinical research. This application note describes a robust and sensitive method for the determination of caffeine in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Caffeine-D3. The use of an isotopic internal standard in this isotope dilution mass spectrometry (IDMS) method corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[3][4] This document provides a detailed protocol for sample preparation, instrumental analysis, and method validation, tailored for researchers, scientists, and professionals in the food and drug development industries.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a natural alkaloid present in coffee beans, tea leaves, cocoa beans, and other plants.[5][6] It is also a common additive in soft drinks, energy drinks, and dietary supplements. Due to its stimulant effects on the central nervous system, monitoring its concentration in consumer products is crucial.[2] Traditional analytical methods like HPLC-UV are widely used but can be susceptible to matrix interference from complex food samples.[2][5][6][7][8]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for quantifying analytes in complex mixtures.[1][9][10] The accuracy of LC-MS/MS quantification is significantly enhanced by employing the isotope dilution technique. This involves adding a known quantity of a stable isotope-labeled version of the analyte, such as this compound (methyl-d3), as an internal standard (IS) at the beginning of the sample preparation process. Since the isotopic standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation, effectively normalizing for any sample loss or matrix-induced signal suppression or enhancement.[3][4][11]

This note details a validated LC-MS/MS method for the precise and accurate quantification of caffeine in diverse food matrices.

Principle of Isotope Dilution using this compound

The core of this method is the use of this compound as an internal standard. A known amount of this compound is "spiked" into both the unknown samples and the calibration standards. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the native caffeine and the labeled this compound. Because the ratio of the analyte's response to the internal standard's response is used for quantification, the method is resilient to variations that can occur during sample handling and analysis.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Food Matrix (Unknown Caffeine Conc.) Spike Spike with Known Amount of this compound (IS) Sample->Spike Extract Extraction / Cleanup (e.g., SPE, LLE, PPT) Spike->Extract FinalExtract Final Extract for Analysis Extract->FinalExtract LCMS LC-MS/MS Detection (Monitors both Caffeine & this compound) FinalExtract->LCMS Ratio Measure Peak Area Ratio (Caffeine / this compound) LCMS->Ratio CalCurve Calibration Curve (Peak Area Ratio vs. Concentration) Ratio->CalCurve Quantify Calculate Caffeine Concentration in Original Sample CalCurve->Quantify

Caption: Principle of caffeine quantification using this compound internal standard.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and validation data for the quantification of caffeine using an isotopic internal standard.

Table 1: Example LC-MS/MS Instrumental Parameters

Parameter Setting Source
Chromatography
LC Column C18 Column (e.g., 4.6 x 50 mm, 5 µm) [12]
Mobile Phase A 0.1% Formic Acid in Water [11][12]
Mobile Phase B Methanol or Acetonitrile [11][12]
Flow Rate 0.4 - 1.0 mL/min [12]
Column Temp 40 °C [12]
Injection Volume 5 - 10 µL [11]
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) [12]
MRM Transition (Caffeine) m/z 195.1 → 138.0 [12]

| MRM Transition (this compound) | m/z 198.1 → 141.1 |[12] |

Table 2: Summary of Method Validation Data

Parameter Matrix Result Source
Linearity Range Human Plasma 10 - 10,000 ng/mL [12]
Human Plasma 3.9 - 582.6 ng/mL [13]
Water 10 - 50 mg/kg [14]
Correlation (R²) Human Plasma > 0.99 [11][12]
Water > 0.999 [14]
Accuracy (Bias %) Human Plasma -8.76% to 9.61% [12]
Accuracy (Recovery %) Human Plasma 73 - 79% [13]
Spiked Samples > 90% [2]
Precision (%RSD) Human Plasma (Intra-day) 0.95% - 7.22% [12]
Human Plasma (Inter-day) 1.83% - 8.66% [12]
Limit of Quant. (LOQ) Dietary Supplements 0.047 µg/mL [15]

| | Water | 1.5 µg/mL |[2] |

Protocol: Quantifying Caffeine in Food Matrices

This protocol provides a general procedure that can be adapted for various food matrices.

1. Materials and Reagents

  • Standards: Caffeine (analytical grade), this compound (isotopic purity >98%)

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, syringe filters (0.22 or 0.45 µm), LC-MS/MS system.

2. Preparation of Standard Solutions

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh 10 mg of caffeine standard and dissolve in 10 mL of methanol or water in a volumetric flask.[8]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the caffeine stock solution.

  • IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with methanol/water. This solution will be used to spike all standards and samples.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the caffeine stock solution. A typical range might be 10 ng/mL to 2000 ng/mL.[13] Each calibration standard must be spiked with the IS working solution to achieve a constant final concentration (e.g., 100 ng/mL).

3. Sample Preparation

The goal is to efficiently extract caffeine while minimizing matrix components. The following are example protocols for different matrices.

A. Liquid Samples (Beverages, Energy Drinks)

  • Degas carbonated beverages using an ultrasonic bath for 15 minutes.[5]

  • Pipette a known volume (e.g., 1 mL) of the liquid sample into a centrifuge tube.

  • Add a precise volume of the this compound IS working solution.

  • Vortex the mixture.

  • Dilute with the mobile phase or water as needed to bring the expected concentration into the calibration range.[10]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[5][16]

B. Solid/Semi-Solid Samples (Coffee, Chocolate, Cocoa Powder)

  • Accurately weigh a homogenized portion of the sample (e.g., 0.5 g of instant coffee or 1 g of ground chocolate).[17]

  • Add a precise volume of the this compound IS working solution.

  • Add extraction solvent. A common method is to add hot water (e.g., 50 mL at 80-90°C) and stir or sonicate for 20-30 minutes to extract the caffeine.[16][17] Alternatively, an organic solvent like methanol can be used.[18]

  • Allow the mixture to cool to room temperature.

  • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 min) to pellet solid material.

  • Take a known volume of the supernatant and dilute it as necessary.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

G cluster_liquid Liquid Samples (e.g., Coffee, Soda) cluster_solid Solid Samples (e.g., Chocolate, Tea Leaves) l_start 1. Degas Sample (if carbonated) l_pipette 2. Pipette Known Volume l_start->l_pipette l_spike 3. Spike with this compound IS l_pipette->l_spike l_dilute 4. Dilute as Needed l_spike->l_dilute l_filter 5. Filter (0.22 µm) l_dilute->l_filter l_vial Ready for LC-MS/MS l_filter->l_vial s_weigh 1. Weigh Homogenized Sample s_spike 2. Spike with this compound IS s_weigh->s_spike s_extract 3. Add Extraction Solvent (e.g., Hot Water) & Sonicate s_spike->s_extract s_centrifuge 4. Centrifuge to Pellet Solids s_extract->s_centrifuge s_dilute 5. Dilute Supernatant s_centrifuge->s_dilute s_filter 6. Filter (0.22 µm) s_dilute->s_filter s_vial Ready for LC-MS/MS s_filter->s_vial

Caption: General experimental workflows for liquid and solid food matrices.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system using the parameters outlined in Table 1 or an optimized in-house method.

  • Create an analysis sequence beginning with blank injections, followed by the calibration standards in increasing order of concentration, quality control (QC) samples, and finally the unknown samples.

  • Inject the prepared samples and standards.

5. Data Processing and Quantification

  • Integrate the chromatographic peaks for the specified MRM transitions of both caffeine and this compound.

  • For the calibration standards, calculate the peak area ratio (Caffeine Peak Area / this compound Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of caffeine for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.99.[6]

  • For each unknown sample, calculate its peak area ratio.

  • Use the regression equation from the calibration curve to calculate the concentration of caffeine in the injected sample.

  • Account for all dilution factors used during sample preparation to determine the final concentration of caffeine in the original food matrix. Report the final value in appropriate units (e.g., mg/100 g or mg/100 mL).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caffeine-D3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in mass spectrometry experiments?

A1: this compound is a deuterated form of caffeine, meaning one or more hydrogen atoms have been replaced with deuterium.[1] It is primarily used as an internal standard (IS) for the quantification of caffeine in various samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Because its chemical and physical properties are nearly identical to caffeine, it co-elutes and experiences similar ionization and fragmentation, allowing it to correct for variations in sample preparation and instrument response.

Q2: What are the typical molecular weights for caffeine and this compound?

A2: The molecular formula for caffeine is C₈H₁₀N₄O₂ and for this compound is C₈H₇D₃N₄O₂. The formula weight for this compound is approximately 197.2 g/mol .[2][3]

Q3: What are the common Multiple Reaction Monitoring (MRM) transitions for caffeine and this compound?

A3: Selecting the correct MRM transitions is critical for sensitivity and specificity. While caffeine transitions are well-established, the transition for this compound will have a higher mass-to-charge ratio (m/z) for the precursor ion due to the deuterium atoms.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Caffeine195.1138.0A widely used and intense transition.[4][5][6]
Caffeine195.0110.0Can be used as a qualifier ion.[7]
This compound 198.1 141.1 A common transition for quantifying this compound.[6]
Caffeine-D9204.2144.0Used for more heavily deuterated internal standards.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of mass spectrometry parameters for this compound.

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes:

  • Incorrect MRM Transition: The selected precursor or product ion m/z may be incorrect for your specific deuterated standard.

  • Suboptimal Ionization: The ion source parameters may not be optimized for this compound.

  • Sample Concentration: The concentration of the internal standard may be too low to detect or too high, causing ion suppression.[9]

  • Instrument Not Tuned or Calibrated: Regular tuning and calibration are essential for optimal performance.[9]

Troubleshooting Steps:

  • Verify MRM Transitions: Infuse a solution of this compound directly into the mass spectrometer to determine the most abundant precursor ion and its corresponding product ions.

  • Optimize Source Parameters: Adjust parameters such as spray voltage, source temperature, and gas flows to maximize the signal for the this compound precursor ion.

  • Check Concentration: Prepare a dilution series of your this compound stock solution to ensure you are working within the optimal concentration range of your instrument.

  • Instrument Maintenance: Perform a system tune and mass calibration according to the manufacturer's recommendations.[9]

Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes:

  • Isotopic Contribution/Crosstalk: The unlabeled caffeine signal may be contributing to the this compound signal, or vice-versa. This can happen if the isotopic purity of the standard is low.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.

  • In-source Fragmentation or H/D Exchange: The deuterated standard may lose a deuterium atom in the ion source or exchange it with a hydrogen atom from the mobile phase.[10]

Troubleshooting Steps:

  • Assess Isotopic Purity: Analyze a high-concentration solution of your this compound standard alone. Monitor the MRM transition for unlabeled caffeine to quantify any contribution.

  • Evaluate Matrix Effects: Prepare samples in the actual matrix and compare the response to samples prepared in a clean solvent. If significant differences are observed, further sample cleanup may be necessary.

  • Optimize Chromatographic Separation: Ensure baseline separation between caffeine and any potentially interfering matrix components. Modifying the mobile phase gradient or composition can help.

  • Check for H/D Exchange: Prepare two solutions: one with only this compound in the mobile phase and another with both caffeine and this compound. Analyze them at different time points (e.g., 0, 4, 8, 24 hours) to see if the ratio of analyte to internal standard changes or if a signal for the unlabeled analyte appears in the this compound-only solution.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for plasma samples and is designed for high-throughput analysis.

  • Prepare Precipitation Solution: Create a solution of methanol containing your working concentration of this compound (e.g., 600 ng/mL) and 125 mM formic acid.[8]

  • Sample Aliquoting: Pipette 30 µL of plasma sample into a microcentrifuge tube.[8]

  • Protein Precipitation: Add 100 µL of the methanol/Caffeine-D3/formic acid solution to the plasma sample.[8]

  • Vortexing: Vortex the mixture for 5 minutes at approximately 1,175 rpm to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge the samples for 5 minutes at high speed (e.g., 17,900 x g) to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[8]

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that may require further optimization based on your specific instrumentation and column.

ParameterRecommended Setting
LC Column C18, 75 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water with 25 mM Formic Acid[8]
Mobile Phase B Methanol with 25 mM Formic Acid[8]
Flow Rate 700 µL/min (with a 1:1 split to the mass spectrometer)[11]
Column Temperature 35 °C[11]
Gradient 0-0.1 min: 5% B; 0.11-2.5 min: ramp to 40% B; 2.51-6.0 min: return to 5% B and re-equilibrate[8]
Ionization Mode Positive Ion Electrospray (ESI+)
Ionspray Voltage ~5500 V[8]
Source Temperature ~550 °C[8]
MRM Transitions As specified in the FAQ section.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (30 µL) add_is Add Methanol with This compound & Formic Acid plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Q1/Q3) ionization->detection integration Peak Integration detection->integration ratio Calculate Area Ratio (Caffeine / this compound) integration->ratio quantification Quantify Caffeine Concentration ratio->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Signal Intensity? check_mrm Verify MRM Transitions (Direct Infusion) start->check_mrm Yes end_good Signal Restored start->end_good No check_source Optimize Source Parameters check_mrm->check_source check_conc Check IS Concentration check_source->check_conc check_cal Tune & Calibrate MS check_conc->check_cal check_cal->end_good

Caption: Troubleshooting logic for poor signal intensity.

References

Common sources of interference in Caffeine-D3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of interference during the quantitative analysis of Caffeine-D3, a commonly used internal standard for caffeine quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most prevalent sources of interference in this compound analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), include:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2]

  • Isobaric Interference: Compounds with the same mass-to-charge ratio (m/z) as this compound or its fragments can lead to artificially elevated signals.[3]

  • Isotopic Cross-Talk: Interference between the signals of unlabeled caffeine and this compound due to the natural isotopic abundance of elements or impurities in the internal standard.[4]

  • Sample Preparation Artifacts: Contaminants introduced during sample extraction and preparation can interfere with the analysis.[3]

Q2: How do matrix effects impact this compound analysis?

A2: Matrix effects alter the ionization efficiency of this compound and the target analyte (caffeine) in the mass spectrometer's ion source.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate and imprecise quantification. Since this compound is used as an internal standard to normalize for these effects, it is crucial that it co-elutes with caffeine and is affected by the matrix in the same way.[2]

Q3: What is isotopic cross-talk and how does it affect my results?

A3: Isotopic cross-talk occurs when the signal from the naturally occurring isotopes of unlabeled caffeine contributes to the signal of the this compound internal standard, or vice-versa.[4] For instance, the M+3 isotope of caffeine can have the same m/z as the monoisotopic peak of this compound. This can lead to an artificially high response for the internal standard, causing an underestimation of the analyte concentration. Conversely, the presence of unlabeled caffeine as an impurity in the this compound standard can lead to an overestimation of the analyte, particularly at low concentrations.[1]

Q4: Can metabolites of caffeine interfere with the analysis?

A4: Yes, caffeine metabolites such as paraxanthine, theophylline, and theobromine can potentially interfere with the analysis.[3][5] While this compound is designed to be a stable internal standard, it is essential to have a chromatographic method that can adequately separate caffeine from its major metabolites to prevent any potential isobaric interference.[3] For example, interference between theophylline and paraxanthine has been reported.[5]

Troubleshooting Guides

Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

This is a primary indicator that the this compound internal standard is not effectively compensating for variability in the analytical process.

Troubleshooting Workflow:

A Poor Reproducibility of Analyte/IS Area Ratio B Investigate Matrix Effects A->B Primary Suspect F Evaluate Isotopic Stability (H/D Exchange) A->F If matrix effects are ruled out C Check for Differential Matrix Effects B->C If general matrix effects are suspected D Optimize Chromatography C->D If analyte and IS elute separately E Improve Sample Cleanup C->E If ion suppression is severe H Problem Resolved D->H E->H G Modify Mobile Phase pH or Composition F->G If back-exchange is suspected G->H

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Step-by-Step Guide:

  • Investigate Matrix Effects: The most common cause of poor reproducibility is differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components.[1]

  • Optimize Chromatography: Ensure complete co-elution of caffeine and this compound. Even a slight separation can expose them to different matrix environments, leading to variability.[2] Consider adjusting the gradient, mobile phase composition, or switching to a different column chemistry.

  • Improve Sample Cleanup: If significant ion suppression is observed, enhance the sample preparation method. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation.[3]

  • Evaluate Isotopic Stability: In rare cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms (H/D exchange), which can alter the internal standard's signal.[1] This is more likely with certain solvent conditions.

Issue 2: Inaccurate Quantification at Low or High Concentrations

This issue often points towards isotopic cross-talk or impurities in the internal standard.

Troubleshooting Workflow:

A Inaccurate Quantification at Concentration Extremes B Investigate Isotopic Cross-Talk A->B C Analyze High Concentration Analyte Solution B->C D Analyze IS Solution Alone B->D E Signal in IS Channel? C->E F Signal in Analyte Channel? D->F E->F No G Cross-talk from Analyte to IS E->G Yes H Unlabeled Analyte Impurity in IS F->H Yes K Problem Resolved F->K No I Select Different MRM Transitions G->I J Source Higher Purity IS H->J I->K J->K

Caption: Troubleshooting workflow for inaccurate quantification due to isotopic cross-talk.

Step-by-Step Guide:

  • Check for Analyte Contribution to IS Signal: Prepare a high-concentration solution of unlabeled caffeine (without this compound) and analyze it using the MRM transitions for both the analyte and the internal standard. Any signal detected in the this compound channel indicates cross-talk from the analyte.[4]

  • Check for IS Contribution to Analyte Signal: Prepare a solution of the this compound internal standard (without unlabeled caffeine) and analyze it. Any signal in the caffeine channel points to the presence of unlabeled analyte as an impurity in your internal standard.[4]

  • Resolution:

    • If there is cross-talk from the analyte to the IS, consider selecting different, more specific MRM transitions for this compound that are not affected by the natural isotopes of caffeine.

    • If the internal standard is impure, obtain a new batch with higher isotopic purity from the supplier.

Experimental Protocols

Protocol: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects on this compound analysis.

Methodology:

Prepare three sets of samples:

  • Set A (Neat Solution): Spike caffeine and this compound into the initial mobile phase or a pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix (e.g., plasma, urine) using your established sample preparation method. Spike caffeine and this compound into the final, extracted matrix.

  • Set C (Pre-Extraction Spike): Spike caffeine and this compound into the blank matrix before the extraction process.

Data Analysis:

Analyze all three sets of samples using the developed LC-MS/MS method. Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

  • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

  • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

  • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes the impact of formic acid concentration in the mobile phase on the matrix effect for caffeine analysis in human plasma, as an example of how experimental conditions can be optimized to mitigate interference.

AnalyteFormic Acid Concentration in Mobile PhaseAverage Absolute Matrix Effect (%)
Caffeine0 mM~100%
Caffeine5 mM~100%
Caffeine25 mM~100%

Data adapted from a study on the measurement of caffeine and its metabolites in human plasma.[3] In this particular study, it was noted that while formic acid had a significant effect on the signal intensity and matrix effects of caffeine's metabolites, caffeine itself was not significantly affected by matrix effects under the tested conditions.[3] However, adding formic acid to the precipitation solvent during sample preparation was found to be crucial for reducing background noise.[3]

References

Technical Support Center: Addressing Ion Suppression Effects with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects in mass spectrometry using Caffeine-D3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][2] This reduction in ionization leads to a lower signal intensity for the analyte, which can result in an underestimation of its concentration, decreased sensitivity, and poor reproducibility of results.[1] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[2][3]

Q2: How does using this compound as an internal standard help mitigate ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SILs are considered the gold standard for quantitative LC-MS because their physicochemical properties are nearly identical to the analyte of interest.[4][5] The fundamental principle is that this compound will co-elute with the unlabeled caffeine and experience the same degree of ion suppression.[4][6] By measuring the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2][7]

Q3: Can this compound fail to correct for ion suppression? If so, why?

A3: Yes, in some cases, a deuterated internal standard like this compound may not perfectly compensate for ion suppression.[2][8] This can be due to the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.[2] This may lead to a minor difference in chromatographic retention time between the analyte and the internal standard.[9] If this slight separation causes them to elute in regions with varying levels of matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.[9]

Q4: What are common sources of ion suppression in biological samples?

A4: Common sources of ion suppression include endogenous matrix components like salts, lipids (particularly phospholipids), and proteins.[1][10][11] Exogenous substances introduced during sample preparation, such as polymers from plasticware or mobile phase additives, can also contribute.[1] High concentrations of the analyte or the internal standard itself can also lead to saturation of the ionization process.[1]

Troubleshooting Guide

Issue 1: High variability in the internal standard (this compound) signal.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure standardized and consistent execution of all sample preparation steps. The use of automated liquid handlers can improve precision.[12] Check for analyte adsorption to labware by using low-binding tubes and pipette tips.[12][13]

  • Possible Cause: Suboptimal extraction conditions.

    • Solution: Experiment with different extraction solvents and adjust the sample pH to optimize extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type and elution solvents are appropriate.[13]

Issue 2: Poor recovery of the analyte and/or this compound.

  • Possible Cause: Incomplete elution from an SPE cartridge.

    • Solution: Increase the volume of the elution solvent and confirm it has sufficient strength to disrupt the interaction between the analytes and the sorbent.[13]

  • Possible Cause: Analyte/internal standard adsorption to labware.

    • Solution: Utilize low-adsorption labware or add a small amount of an organic solvent or surfactant to the sample to minimize non-specific binding.[13]

Issue 3: Inaccurate quantification despite using this compound.

  • Possible Cause: Chromatographic separation of caffeine and this compound.

    • Solution: Optimize the LC method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient, or switching to a different column chemistry.[2] Sometimes, a column with slightly lower resolution can promote co-elution.[2]

  • Possible Cause: The concentration of this compound is too high.

    • Solution: The concentration of the internal standard can affect the ionization of the analyte. It is recommended that the concentration of this compound be in the mid-range of the calibration curve for your analyte.[14]

Data Presentation

Table 1: Impact of Sample Preparation on Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)85.245.7 (Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate)70.115.3 (Suppression)8.2
Solid-Phase Extraction (Mixed-Mode Cation Exchange)95.83.1 (Minimal Effect)4.1

This data is representative and may vary based on specific experimental conditions.[12]

Table 2: Representative LC-MS/MS Method Parameters for Caffeine Analysis

ParameterSetting
LC ColumnC18, 150x4.6mm, 3µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.2 mL/min
Injection Volume10 µL
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (Caffeine)m/z 195 → 138
MS/MS Transition (this compound)m/z 198 → 141

These are example parameters and should be optimized for your specific instrumentation and application.[15][16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol helps to quantify the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (caffeine) and internal standard (this compound) into the mobile phase or a clean solvent.[2]

    • Set B (Post-Extraction Spike): First, extract a blank matrix sample. Then, spike the analyte and internal standard into the final extract at the same concentrations as Set A.[2][13]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.[2][13]

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.[17]

      • A value > 100% indicates ion enhancement.[17]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and rapid sample preparation technique.

  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.[14]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[14]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4][14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).[14]

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

IonSuppression cluster_LC LC Column cluster_ESI ESI Source Analyte Caffeine Droplet Charged Droplet Analyte->Droplet Ionization IS This compound IS->Droplet Ionization Matrix Matrix Components (Lipids, Salts) Matrix->Droplet Competition for Ionization MS Mass Spectrometer (Detector) Droplet->MS Suppressed Signal

Caption: Mechanism of Ion Suppression in the ESI Source.

Workflow Start Start: Biological Sample Spike Spike with This compound (IS) Start->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing: Calculate Analyte/IS Ratio Analysis->Data Result Final Concentration Data->Result

Caption: Experimental Workflow for Quantitative Analysis.

Troubleshooting Start Inaccurate Results? CheckCoelution Do Analyte and IS Co-elute? Start->CheckCoelution OptimizeLC Optimize LC Method CheckCoelution->OptimizeLC No CheckSamplePrep Is Sample Prep Sufficient? CheckCoelution->CheckSamplePrep Yes OptimizeLC->CheckCoelution ImproveSamplePrep Improve Sample Cleanup (e.g., use SPE) CheckSamplePrep->ImproveSamplePrep No CheckISConc Is IS Concentration Appropriate? CheckSamplePrep->CheckISConc Yes ImproveSamplePrep->CheckSamplePrep AdjustISConc Adjust IS Concentration CheckISConc->AdjustISConc No Success Accurate Quantification CheckISConc->Success Yes AdjustISConc->CheckISConc

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Troubleshooting poor peak shape for Caffeine-D3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Caffeine-D3.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in HPLC?

Poor peak shape can compromise the accuracy and resolution of your analysis.[1] The most frequently observed issues are peak tailing, peak fronting, peak broadening, and split peaks.[2] Each of these shapes can indicate different underlying problems with your method, instrument, or column.[3]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with basic compounds.[2][4] It can lead to inaccurate quantification and poor resolution.[1][4]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Basic compounds like caffeine can interact with residual, acidic silanol groups on the silica-based column packing, causing tailing.[2][5]

    • Solution: Use a buffered mobile phase with a pH between 3 and 7 to neutralize the silanol groups.[2] Alternatively, use a modern, end-capped column designed to minimize silanol activity.[2][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2][6]

    • Solution: Reduce the injection volume or dilute your sample.[2][7] You can also use a column with a larger internal diameter or higher loading capacity.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[3]

    • Solution: Use a guard column to protect the analytical column.[2] If contamination is suspected, flush the column with a strong solvent (see Protocol 2).[2] If the problem persists, the column may need replacement.

  • Extra-Column Effects (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[2]

    • Solution: Minimize tubing length and use low-volume connectors. Ensure all fittings are properly tightened.[2]

Q3: My this compound peak is fronting. What does this mean?

Peak fronting, often described as a "shark fin" shape, is less common than tailing but is a clear indicator of a problem.[8]

Potential Causes & Solutions:

  • Sample Overload (Concentration): This is the most common cause of peak fronting.[8] A highly concentrated sample plug can saturate the initial part of the column.[6]

    • Solution: The simplest fix is to dilute your sample. A 1-to-10 dilution often resolves the issue.[8]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band can spread and elute prematurely, causing a fronting peak.[7]

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase (see Protocol 3).

Q4: Why are my this compound peaks broad instead of sharp?

Broad peaks result in decreased resolution and reduced sensitivity (lower peak height).[9]

Potential Causes & Solutions:

  • Column Deterioration: Over time, the packed bed of the column can settle, creating a void at the inlet, or the silica can degrade, leading to broader peaks.[2][3][10]

    • Solution: Use a guard column to extend the life of your analytical column.[10] If a void is suspected, the column may need to be replaced. Regular column flushing can help remove contaminants.[11]

  • Mobile Phase Issues: Using impure solvents, improperly mixed mobile phases, or incorrect pH can all contribute to peak broadening.[2][9]

    • Solution: Always use fresh, HPLC-grade solvents and ensure buffers are fully dissolved and filtered.[2]

  • Temperature Fluctuations: Inconsistent column temperature can affect analyte interaction with the stationary phase and mobile phase viscosity, leading to peak shape variations.[9][12]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[13]

Q5: My this compound peak is split into two. What should I do?

A split peak suggests that the analyte band is being distorted as it enters or passes through the column.[2]

Potential Causes & Solutions:

  • Blocked Column Frit/Inlet: Particulate matter from the sample or system can clog the inlet frit, causing the sample to flow unevenly onto the column packing.[1][7]

    • Solution: Backflush the column to dislodge particulates (refer to the column's instruction manual).[7] Filtering all samples and mobile phases is a crucial preventative measure.[6]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[3][7]

    • Solution: This is a sign of column degradation, and the column typically needs to be replaced.[3][14]

  • Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause miscibility issues and distort the peak shape upon injection.[14]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent (see Protocol 3).

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.

G cluster_observe Observation cluster_check Initial Checks cluster_system System & Method Investigation cluster_resolve Resolution observe Observe Poor Peak Shape (Tailing, Fronting, Broad, Split) check_all_peaks Does it affect all peaks? observe->check_all_peaks check_sample Dilute Sample (1:10) and Re-inject check_all_peaks->check_sample No (Analyte-Specific) mobile_phase Check Mobile Phase (pH, Freshness, Degassing) check_all_peaks->mobile_phase Yes (Systemic Issue) check_solvent Prepare Sample in Mobile Phase check_sample->check_solvent Fronting/Tailing Persists resolved Problem Resolved check_sample->resolved Peak Shape Improves (Overload Issue) column_health Column Health Check (Flush/Backflush, Check Pressure) check_solvent->column_health Problem Persists check_solvent->resolved Peak Shape Improves (Solvent Mismatch) instrument Check Instrument (Connections, Temp, Flow Rate) mobile_phase->instrument No Improvement mobile_phase->resolved Peak Shape Improves replace_guard Replace Guard Column column_health->replace_guard Tailing/Split Peaks Persist column_health->resolved Peak Shape Improves instrument->column_health No Improvement instrument->resolved Peak Shape Improves replace_column Replace Analytical Column replace_guard->replace_column No Improvement replace_guard->resolved Peak Shape Improves replace_column->resolved

Caption: A troubleshooting workflow for HPLC peak shape issues.

Data & Method Parameters

Table 1: Troubleshooting Summary
Peak ProblemPotential CauseRecommended Solution
Tailing Secondary silanol interactionsUse a buffered mobile phase (pH 3-7) or an end-capped column.[2]
Column overloadDilute the sample or reduce injection volume.[6]
Column contamination / Blocked fritBackflush the column; use a guard column.[6][7]
Fronting Sample overload (concentration)Dilute the sample.[8]
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.
Broadening Column degradation (voids)Replace the column.[10]
Mobile phase issuesUse fresh, HPLC-grade solvents; ensure proper mixing and pH.[2]
Temperature fluctuationsUse a column oven for stable temperature control.[13]
Splitting Blocked column inlet / fritFilter samples; backflush the column.[7]
Column voidReplace the column.[3]
Sample solvent incompatibilityPrepare the sample in the mobile phase.[14]
Table 2: Typical Starting HPLC Conditions for Caffeine Analysis

These parameters can serve as a starting point for method development for this compound.

ParameterTypical ValueNotes & Considerations
Column C18, 150-250 mm x 4.6 mm, 5 µmA standard C18 column is widely used for caffeine analysis.[15][16]
Mobile Phase Water:Methanol or Water:AcetonitrileRatios vary, common starting points are 50:50 or 60:40.[16][17][18]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[16][17]
Detection (UV) 272 nmCaffeine has a strong absorbance around this wavelength.[16][19]
Column Temp. 25-40 °CMaintaining a consistent temperature is crucial for reproducibility.[12][20]
Injection Vol. 5-20 µLAdjust based on sample concentration to avoid overload.[17]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and Degassing
  • Solvent Selection: Use only HPLC-grade water, methanol, and/or acetonitrile. Use high-purity buffer salts if preparing a buffered mobile phase.

  • Measurement: Precisely measure the required volumes of each solvent to ensure a consistent composition. For a 60:40 Water:Methanol mobile phase, combine 600 mL of HPLC-grade water with 400 mL of HPLC-grade methanol.

  • Mixing: Mix the solvents thoroughly. If using a buffer, ensure all salts are completely dissolved before adding the organic modifier.

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could block the system.

  • Degassing: Degas the mobile phase immediately before use to remove dissolved gases, which can cause bubbles in the pump and detector, leading to pressure fluctuations and baseline noise.[13] This can be done by sparging with helium, sonication, or using an in-line degasser.

Protocol 2: Column Flushing and Regeneration

This procedure is for a standard reversed-phase C18 column. Always consult the manufacturer's instructions first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., if your mobile phase is buffered Water:Methanol, flush with unbuffered Water:Methanol) for 15-20 column volumes.

  • Organic Flush: Flush the column with 100% HPLC-grade methanol or acetonitrile for 20 column volumes.

  • Strong Solvent Flush (for non-polar contaminants): If contamination is severe, flush with isopropanol for 20 column volumes.

  • Re-equilibration: Flush with 100% HPLC-grade methanol or acetonitrile again for 10-15 column volumes.

  • Final Equilibration: Reintroduce the initial mobile phase and equilibrate the column until the baseline is stable (at least 20-30 column volumes).

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to check for improved peak shape.

Protocol 3: Sample Solvent Compatibility Check
  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., methanol).

  • Create Aliquots: Prepare three identical aliquots of your final desired concentration using three different diluents:

    • Aliquot A: 100% Mobile Phase

    • Aliquot B: A solvent stronger than the mobile phase (e.g., 100% Acetonitrile)

    • Aliquot C: A solvent weaker than the mobile phase (e.g., 100% Water)

  • Inject and Compare: Inject all three samples onto the HPLC system using the same method.

  • Analyze Results: Compare the peak shapes. The peak from Aliquot A should be optimal. If Aliquot B shows fronting or splitting and Aliquot A provides a good peak shape, this confirms a sample solvent issue. This demonstrates the importance of dissolving the sample in a solvent that is as close in composition to the mobile phase as possible.

References

How to resolve co-eluting peaks with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with co-eluting peaks during the analysis of caffeine using its deuterated internal standard, Caffeine-D3.

Troubleshooting Guide: Resolving Co-eluting Peaks

Question: My chromatogram shows a distorted, broad, or split peak for caffeine. How do I troubleshoot this co-elution issue?

Answer:

Peak distortion is a common indicator of co-elution, where one or more interfering compounds are not being chromatographically separated from your analyte of interest (caffeine) and its internal standard (this compound).[1] This can lead to inaccurate quantification.[2] Follow this systematic approach to identify and resolve the problem.

Step 1: Confirm the Co-elution

First, confirm that the peak distortion is due to a co-eluting interference and not another system issue.

  • Peak Shape Analysis: Symmetrical, Gaussian-shaped peaks are ideal. Asymmetrical peaks, such as those with a "shoulder" or a split top, strongly suggest the presence of more than one compound.[3]

  • Mass Spectrometry (MS) Analysis: Examine the mass spectra across the peak. If you are using a full-scan acquisition mode, a change in the fragmentation pattern or the relative abundance of ions across the peak is a strong indicator of co-elution. For targeted MS/MS analysis, monitor the ion ratios. If the ratio of your quantifier to qualifier ion is inconsistent across the peak, an interference is likely present.

Step 2: Identify the Source of the Problem

Once co-elution is confirmed, identify the root cause. This can be chromatographic in nature or related to the mass spectrometer or internal standard.

// Nodes start [label="Distorted Caffeine Peak Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="Analyze MS Scans Across Peak\nIs there evidence of co-elution?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; chrom_issue [label="Problem is likely\nChromatographic", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_lc [label="Optimize LC Method", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="1. Modify Mobile Phase\n(pH, organic %, additives)", fillcolor="#FFFFFF", fontcolor="#202124"]; gradient [label="2. Adjust Gradient\n(shallower slope)", fillcolor="#FFFFFF", fontcolor="#202124"]; column [label="3. Evaluate Column\n(different chemistry, guard column)", fillcolor="#FFFFFF", fontcolor="#202124"]; check_is [label="Problem may relate to\nInternal Standard or MS", fillcolor="#F1F3F4", fontcolor="#202124"]; verify_is [label="Verify IS Purity & MRMs", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; isotopic_purity [label="Check Isotopic Purity\n(for crosstalk)", fillcolor="#FFFFFF", fontcolor="#202124"]; mrm_specificity [label="Confirm MRM Specificity\n(no shared fragments)", fillcolor="#FFFFFF", fontcolor="#202124"]; resolved [label="Peak Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"]; no_coelution [label="Peak distortion is not from co-elution.\nCheck for other system issues\n(e.g., blocked frit, column void).[3]", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_ms; check_ms -> chrom_issue [label="Yes"]; check_ms -> no_coelution [label="No"]; chrom_issue -> optimize_lc; optimize_lc -> mobile_phase; optimize_lc -> gradient; optimize_lc -> column; mobile_phase -> resolved [style="dashed"]; gradient -> resolved [style="dashed"]; column -> resolved [style="dashed"];

// Logical path for IS/MS issues chrom_issue -> check_is [style="dashed", label="If LC optimization fails"]; check_is -> verify_is; verify_is -> isotopic_purity; verify_is -> mrm_specificity; isotopic_purity -> resolved [style="dashed"]; mrm_specificity -> resolved [style="dashed"]; } .enddot Caption: A workflow diagram for troubleshooting chromatographic co-elution.

Step 3: Implement Solutions

Based on the identified source, implement the following solutions:

  • Chromatographic Optimization:

    • Modify Mobile Phase: Adjusting the mobile phase composition is often the first step.[1] This can include changing the organic solvent (e.g., methanol to acetonitrile), altering the pH with additives like formic acid, or changing the buffer concentration.[4] For caffeine, which is a weakly basic compound, mobile phase pH can influence peak shape.[4]

    • Adjust the Gradient: If using a gradient elution, making the gradient shallower (i.e., increasing the elution time) can improve the resolution of closely eluting compounds.[5][6]

    • Change the Column: If mobile phase and gradient adjustments are insufficient, consider a different column. A column with a different stationary phase (e.g., PFP instead of C18) can offer different selectivity.[5][6] Alternatively, a longer column or one with a smaller particle size can provide higher efficiency and better resolution.[7] Using a guard column can also help by protecting the analytical column from contaminants that may cause peak distortion.[2]

  • Mass Spectrometer and Internal Standard Optimization:

    • Verify MRM Transitions: Ensure that your Multiple Reaction Monitoring (MRM) transitions for caffeine and this compound are specific and that there is no cross-talk between them.

    • Check Isotopic Purity: An impure this compound standard may contain a small amount of unlabeled caffeine, which will co-elute and artificially inflate the analyte signal.[8]

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard has a slightly different retention time than caffeine. Is this a problem?

A1: It is not uncommon for a deuterated internal standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[9] This is known as the chromatographic isotope effect.[9][10] A small, consistent shift is generally not problematic. However, the primary concern is that if the separation is too large, the analyte and the internal standard may experience different matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[11] The goal is to achieve near-perfect co-elution to ensure the internal standard accurately mimics the behavior of the analyte.[11] If the separation is significant, you may need to adjust your chromatographic conditions to improve co-elution.[9]

Q2: What is isotopic contribution (crosstalk) and how can I check for it?

A2: Isotopic contribution, or crosstalk, occurs when the signal from the internal standard interferes with the signal of the analyte, or vice versa. This can happen in two ways:

  • Impurity: The deuterated standard may contain a small amount of the unlabeled analyte.[8]

  • Natural Isotopes: The analyte's natural isotopic distribution (e.g., the M+3 peak from ¹³C isotopes) may contribute to the signal of the deuterated internal standard (M+3).

To check for this, inject a high-concentration solution of the this compound standard and monitor the MRM transition for unlabeled caffeine. Then, inject a high-concentration solution of a caffeine standard and monitor the MRM transition for this compound. In both cases, you should see no significant signal in the other channel.

// Edges caffeine_d3:f0 -> caffeine:f0 [label="Impurity in IS contributes\nto analyte signal", color="#EA4335", fontcolor="#202124"]; caffeine:f2 -> caffeine_d3:f3 [label="Natural isotopes of analyte\ncontribute to IS signal", color="#EA4335", fontcolor="#202124", style="dashed"]; } .enddot Caption: Potential sources of isotopic crosstalk between Caffeine and this compound.

Q3: How do I select the correct MRM transitions for Caffeine and this compound?

A3: Proper MRM transition selection is critical for selectivity and sensitivity. You should select a precursor ion (typically the protonated molecule [M+H]⁺) and a specific, high-intensity product ion that is unique to your compound.

  • Caffeine: The protonated molecule has an m/z of 195.1. A common and robust fragmentation pathway leads to a product ion at m/z 138.0.[12][13]

  • This compound: Since there are three deuterium atoms, the protonated molecule has an m/z of 198.1. The corresponding fragment will also be shifted by 3 mass units, resulting in a product ion at m/z 141.1.[12]

Therefore, a typical set of MRM transitions would be:

  • Caffeine: 195.1 → 138.0

  • This compound (IS): 198.1 → 141.1

Always optimize collision energies for each transition on your specific instrument to achieve the best signal intensity.[13]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Caffeine195.1138.0
This compound198.1141.1
Table 1: Typical MRM transitions for the analysis of caffeine and its deuterated internal standard.[12]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a general method for extracting caffeine from plasma samples.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Method for Caffeine Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of caffeine.

// Nodes sample_collection [label="1. Sample Collection\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; spike_is [label="2. Spike with\nthis compound IS", fillcolor="#FBBC05", fontcolor="#202124"]; sample_prep [label="3. Sample Preparation\n(Protein Precipitation)", fillcolor="#FFFFFF", fontcolor="#202124"]; lc_separation [label="4. LC Separation\n(C18 Column, Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_detection [label="5. MS/MS Detection\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="6. Data Analysis\n(Peak Integration, Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sample_collection -> spike_is; spike_is -> sample_prep; sample_prep -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; } .enddot Caption: A typical experimental workflow for LC-MS/MS analysis of caffeine.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes
Table 2: Example LC parameters for caffeine analysis.

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transitions See Table 1
Table 3: Example MS parameters for caffeine analysis.

References

Technical Support Center: Optimizing Analyte Quantification with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on utilizing Caffeine-D3 as an internal standard to improve the limit of quantification (LOQ) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my LC-MS analysis?

A deuterated internal standard like this compound is a version of the analyte (caffeine) where three hydrogen atoms have been replaced by deuterium. Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because this compound is chemically almost identical to caffeine, it behaves similarly during extraction, chromatography, and ionization.[1] This allows it to effectively compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]

Q2: Why is a stable isotope-labeled internal standard like this compound considered the "gold standard"?

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely regarded as the most suitable for quantitative bioanalysis.[2] Their significant advantage is the ability to minimize matrix effects.[2] Biological samples are complex, and endogenous components can interfere with the ionization of the target analyte, causing ion suppression or enhancement, which leads to inaccurate quantification.[2][3] Since a deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects, thus providing effective compensation.[2][4]

Q3: Can the purity of my this compound standard affect my LOQ?

Absolutely. For reliable quantification, especially at the lower limit of quantification (LLOQ), the deuterated internal standard must have high chemical and isotopic purity.[1] The presence of unlabeled caffeine as an impurity in the this compound standard can lead to an overestimation of the caffeine concentration in your samples.[1] It is crucial to assess the isotopic purity of your standard.

Q4: What is "cross-talk" and how can it impact my results?

Cross-talk refers to the contribution of the signal from the internal standard to the signal of the analyte, or vice-versa. This can occur if the isotopic distribution of the analyte and the internal standard overlap. The ideal number of deuterium atoms in an internal standard is contingent on the analyte's molecular weight and the need to sufficiently shift the mass-to-charge ratio (m/z) to prevent this overlap.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: High Variability in Results or Poor Precision

High variability in your measurements, even when using an internal standard, can indicate several underlying problems.

Troubleshooting Steps:

  • Verify Internal Standard Concentration and Addition: Ensure that the internal standard is added at a consistent concentration to all samples, standards, and quality controls as early as possible in the sample preparation workflow. Inconsistent addition is a common source of variability.

  • Assess Matrix Effects: Even with a deuterated standard, significant and variable matrix effects can impact precision. Evaluate matrix effects by comparing the analyte/IS response ratio in neat solution versus in a matrix extract.[2]

  • Check for Chromatographic Co-elution: The analyte and internal standard must co-elute for proper compensation of matrix effects.[4] If they separate on the column, adjust your chromatographic method (e.g., gradient, mobile phase composition) to ensure they elute together.[1]

  • Investigate H/D Exchange: Hydrogen-deuterium exchange can occur, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. This can alter the response of the internal standard over time. To check for this, incubate the internal standard in the sample matrix or solvent under your experimental conditions and monitor for any changes in signal over time.[1][5] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[5]

Issue 2: The Observed LOQ is Higher Than Expected

If you are struggling to achieve the desired sensitivity, consider the following optimization steps.

Troubleshooting Steps:

  • Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, including precursor and product ion selection (MRM transitions), collision energy, and source parameters (e.g., ion spray voltage, temperature), are optimized for both caffeine and this compound.[6]

  • Improve Sample Preparation: Simple protein precipitation can be effective, but for complex matrices or very low concentrations, a more rigorous sample clean-up like solid-phase extraction (SPE) may be necessary to reduce matrix interference and concentrate the analyte.[7][8][9]

  • Enhance Chromatographic Separation: Good chromatography is key to separating the analyte from interfering matrix components.[6] Consider using columns with smaller particle sizes and optimizing the gradient elution program for better peak shape and resolution.[6]

  • Mobile Phase Additives: The addition of modifiers like formic acid to the mobile phase can significantly influence signal intensity and matrix effects.[6] Experiment with different concentrations to find the optimal level for your assay.[6]

  • Assess Isotopic Purity of the Internal Standard: As mentioned, unlabeled analyte in your deuterated standard can contribute to the background signal at the LOQ, making it appear higher. Calculate the contribution of the unlabeled analyte and correct your data if necessary.[1]

Data Presentation

Table 1: Comparison of LOQs for Caffeine in Human Plasma using Deuterated Internal Standards
ReferenceInternal StandardSample VolumeSample PreparationLOQ (ng/mL)
--INVALID-LINK--[6]Caffeine-d930 µLProtein Precipitation4.1
--INVALID-LINK--[7][10]13C3-CaffeineNot SpecifiedProtein Precipitation3.68
Table 2: Matrix Effect and Extraction Efficiency Data
ReferenceAnalyte/ISConcentration LevelMatrix Effect (%)Extraction Efficiency (%)
--INVALID-LINK--[7][10]CaffeineLow, Medium, High94-10073-79
--INVALID-LINK--[7][10]13C3-CaffeineLow, Medium, High95-102~78

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is adapted from Wong et al. (2017) for the analysis of caffeine in human plasma.[6]

  • Prepare Precipitation Solution: Create a methanol solution containing the internal standard (e.g., 600 ng/mL Caffeine-d9) and 125 mM formic acid.[6]

  • Sample Aliquoting: Pipette 30 µL of human plasma (sample, standard, or QC) into a microcentrifuge tube.[6]

  • Precipitation: Add 100 µL of the precipitation solution to the plasma sample.[6]

  • Vortexing: Vortex the mixture for 5 minutes.[6]

  • Centrifugation: Centrifuge the sample for 5 minutes at high speed (e.g., 17,900 x g).[6]

  • Supernatant Transfer: Carefully collect the supernatant.

  • Injection: Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[6]

Protocol 2: LC-MS/MS Parameters

The following is an example of LC-MS/MS conditions based on published methods for caffeine analysis.[6]

  • LC System: HPLC or UPLC system

  • Column: C18 column (e.g., 3.5 µm, 75 mm × 4.6 mm)[6]

  • Mobile Phase A: Water with 25 mM formic acid[6]

  • Mobile Phase B: Methanol with 25 mM formic acid[6]

  • Gradient: A fast gradient can be employed, for instance, starting at 5% B, ramping up to 40% B, and then re-equilibrating.[6]

  • Flow Rate: 700 µL/min (with a 1:1 split before the MS)[6]

  • Column Temperature: 35°C[6]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Caffeine: m/z 194.9 → 137.8[6]

    • This compound: m/z 197.2 → 140.1 (Note: D3 transition may vary, D9 example is m/z 204.2 → 144.0[6])

  • Source Parameters: Optimize nebulizer gas, curtain gas, ionspray voltage, and source temperature according to your instrument.[6]

Visualizations

Troubleshooting_LOQ cluster_start Start: High LOQ Observed cluster_sample_prep Sample Preparation cluster_chromatography Liquid Chromatography cluster_ms Mass Spectrometry cluster_end Resolution start High LOQ or Poor Precision check_is Verify IS Addition (Concentration & Consistency) start->check_is Initial Checks check_coelution Ensure Analyte/IS Co-elution start->check_coelution Initial Checks optimize_ms Optimize MS Parameters (MRM, Voltages) start->optimize_ms Initial Checks check_cleanup Improve Sample Cleanup (e.g., SPE vs. PPT) check_is->check_cleanup end_node Improved LOQ & Precision check_cleanup->end_node Resolution Path optimize_mobile_phase Optimize Mobile Phase (e.g., Formic Acid) check_coelution->optimize_mobile_phase optimize_gradient Optimize Gradient optimize_mobile_phase->optimize_gradient optimize_gradient->end_node Resolution Path check_purity Assess IS Purity (Cross-talk) optimize_ms->check_purity check_purity->end_node Resolution Path

Caption: Troubleshooting workflow for improving the limit of quantification (LOQ).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (30 µL) add_is Add Precipitation Solution (Methanol, Formic Acid, this compound) sample->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (10 µL) supernatant->injection lc_separation LC Separation (C18 Column, Gradient) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantification (Calibration Curve) ratio->quantification

Caption: General experimental workflow for caffeine analysis using this compound.

References

Technical Support Center: Analysis of Caffeine with Caffeine-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caffeine-D3 as an internal standard in the quantitative analysis of caffeine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of caffeine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as caffeine, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, saliva).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In the analysis of caffeine, endogenous substances like salts, proteins, and lipids can interfere with the ionization process in the mass spectrometer's source.[4]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Ideally, the deuterated standard (e.g., this compound) has nearly identical physicochemical properties to the analyte (caffeine).[5] This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[5] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[5][6]

Q3: Why is the co-elution of caffeine and this compound critical for accurate quantification?

A3: Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer's ion source changes continuously throughout the chromatographic run. If caffeine and its deuterated internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components and therefore experience different degrees of matrix effects. This differential effect can lead to inaccurate results.[5]

Q4: Can this compound always perfectly correct for matrix effects?

A4: While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[5] Significant differences in the concentration of the analyte and the internal standard, or extreme matrix effects that suppress the signal of either compound to an unreliably low level, can lead to inaccurate correction. Therefore, optimizing sample preparation and chromatography is still essential.

Troubleshooting Guide

Issue 1: High Variability in Quality Control (QC) Samples

Possible Cause: Inconsistent matrix effects between different samples are a likely cause of high variability in QC results. This can stem from variations in the biological matrix itself or inconsistencies in the sample preparation process.

Solutions:

  • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove a larger portion of the interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Matrix-Matched Calibrants and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.[8]

  • Chromatographic Separation: Improve the chromatographic method to separate caffeine and this compound from the regions where significant ion suppression or enhancement occurs.[9] This can be investigated using a post-column infusion experiment.[2][4]

Issue 2: Poor Peak Shape or Splitting for Caffeine and/or this compound

Possible Cause: Poor peak shape can be due to issues with the analytical column, mobile phase composition, or injection solvent.

Solutions:

  • Column Health: Check the column for contamination or degradation. A guard column can help protect the analytical column.

  • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analytes and the column chemistry. The use of additives like formic acid can improve peak shape and ionization efficiency.[1]

  • Injection Solvent: The injection solvent should be compatible with the mobile phase. A mismatch can lead to peak distortion. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components.[3][10]

Solutions:

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[8] This is only viable if the caffeine concentration is high enough to be detected after dilution.

  • Enhanced Sample Cleanup: As with high variability, improving the sample preparation method (e.g., moving from PPT to SPE) is a very effective way to reduce ion suppression.[7]

  • Chromatographic Resolution: Adjust the gradient, flow rate, or even the column chemistry to better separate the analytes from the suppressive matrix components.[9]

Data Presentation

Table 1: Matrix Effects on Caffeine in Human Plasma with Different Mobile Phase Additives

Formic Acid Concentration in Mobile PhaseAbsolute Matrix Effect (%) for CaffeineRelative Matrix Effect (%)
0 mM (No additive)~100%Not Reported
0.5 mM~100%Not Reported
5 mM85.2% - 112%1.20% - 12.3%
25 mM~100%Not Reported

Data synthesized from a study by Chen et al. (2017), which showed that caffeine was largely unaffected by matrix effects in plasma regardless of the formic acid concentration in the mobile phase, while its metabolites were significantly affected.[1]

Table 2: Extraction Efficiency and Matrix Effect for Caffeine and its Internal Standard in Human Plasma

AnalyteConcentration LevelExtraction Efficiency (%)Matrix Effect (%)
CaffeineLow73~100 (No significant effect)
Medium79~100 (No significant effect)
High78~100 (No significant effect)
13C3-Caffeine (IS)-~78107.4 (Slight enhancement)

Data from a study by Alves et al. (2019) demonstrating that with an appropriate internal standard, accurate quantification can be achieved even with extraction efficiencies below 100%.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of the matrix effect on caffeine.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike caffeine and this compound into the initial mobile phase or a pure solvent.[5]

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike caffeine and this compound into the final, extracted matrix.[5]

    • Set C (Matrix-Matched Standard): Spike caffeine and this compound into the blank matrix before the extraction process.[5]

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[2]

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • This assesses how well the internal standard compensates for the matrix effect. An IS-Normalized MF close to 1 indicates effective compensation.[5]

Protocol 2: Sample Preparation of Human Plasma by Protein Precipitation

This is a common and relatively simple sample preparation method.

Materials:

  • Human plasma sample

  • Methanol containing this compound (internal standard) and 125 mM formic acid.[1]

Procedure:

  • To 30 µL of human plasma, add 100 µL of the methanol solution containing the internal standard and formic acid.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[1]

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_interference Potential Interference Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with this compound (IS) Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Extract Clean Extract Extraction->Extract LC_Separation LC Separation Extract->LC_Separation MS_Ionization Mass Spectrometer Ion Source LC_Separation->MS_Ionization MS_Detection MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result Matrix_Components Co-eluting Matrix Components Matrix_Components->MS_Ionization Matrix Effect (Ion Suppression/ Enhancement)

Caption: Experimental workflow for caffeine analysis with potential for matrix effects.

TroubleshootingTree Start Inaccurate or Imprecise Results Check_IS Check IS Response (this compound) Start->Check_IS IS_OK IS Response Consistent? Check_IS->IS_OK Yes IS_Variable IS Response Variable Check_IS->IS_Variable No Check_Matrix_Effect Check_Matrix_Effect IS_OK->Check_Matrix_Effect Investigate Matrix Effects Solution_IS Solution_IS IS_Variable->Solution_IS Troubleshoot IS (Concentration, Stability) Solution_Cleanup Solution_Cleanup Check_Matrix_Effect->Solution_Cleanup Improve Sample Cleanup (SPE, LLE) Solution_Chroma Solution_Chroma Check_Matrix_Effect->Solution_Chroma Optimize Chromatography Solution_Dilute Solution_Dilute Check_Matrix_Effect->Solution_Dilute Dilute Sample

Caption: A decision tree for troubleshooting common issues in caffeine analysis.

References

Technical Support Center: Ensuring the Isotopic Purity of Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of Caffeine-D3 for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound (C₈H₇D₃N₄O₂) is a deuterated form of caffeine where three hydrogen atoms in one of the methyl groups have been replaced by deuterium atoms.[1][2][3][4] It is commonly used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods, for the accurate measurement of caffeine in various samples.[2][5] High isotopic purity is crucial because the presence of unlabeled caffeine or other isotopic variants can interfere with the quantification of the target analyte, leading to inaccurate and unreliable results.[6][7]

Q2: What is the acceptable isotopic purity level for this compound in research?

A2: The acceptable isotopic purity level for this compound typically depends on the sensitivity and requirements of the specific application. However, for most quantitative mass spectrometry-based assays, an isotopic enrichment of ≥98% is generally considered acceptable.[2] Many commercial suppliers offer this compound with an isotopic enrichment of 99 atom % D or higher.[8]

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity of this compound can be verified using two primary analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the relative abundance of different isotopic species.[9][10] By analyzing the mass spectrum, you can quantify the percentage of this compound relative to unlabeled caffeine and other isotopic variants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H (Deuterium) NMR can be used to assess isotopic purity.[11][12] ¹H NMR can quantify the degree of deuteration by analyzing the residual proton signals, while ²H NMR directly observes the deuterium signal.[11][12]

Q4: What are the common impurities found in this compound?

A4: Besides the unlabeled caffeine (Caffeine-D0), other potential impurities in this compound can include:

  • Partially deuterated species: Caffeine-D1 and Caffeine-D2.

  • Other xanthine analogs: Such as theobromine and theophylline, which may be present from the starting materials used in synthesis.[]

  • Residual solvents and reagents from the synthesis and purification process.

Q5: Can the isotopic purity of this compound change over time?

A5: this compound is generally a stable compound.[8] However, improper storage conditions, such as exposure to high temperatures, humidity, or reactive chemicals, could potentially lead to degradation or isotopic exchange, although the C-D bond is generally stable. It is recommended to store this compound at -20°C for long-term stability.[2] One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experiments.

Problem Possible Cause Troubleshooting Steps
Inaccurate quantification of caffeine in my samples. Isotopic impurity of this compound: The internal standard may contain a significant amount of unlabeled caffeine, leading to an underestimation of the analyte concentration.1. Verify Isotopic Purity: Analyze the this compound standard by high-resolution mass spectrometry or NMR to confirm its isotopic enrichment. 2. Use a Correction Factor: If the isotopic purity is known and consistently lower than desired, a mathematical correction can be applied to the results. 3. Source a Higher Purity Standard: Purchase a new batch of this compound with a certified higher isotopic purity.[7]
Unexpected peaks in the mass spectrum of my this compound standard. Presence of chemical impurities: The standard may be contaminated with other compounds, such as related xanthines or synthesis byproducts.1. Identify the Impurity: Use high-resolution mass spectrometry to determine the accurate mass of the unexpected peak and tentatively identify the impurity. 2. Chromatographic Separation: Ensure your chromatographic method can separate the impurity from this compound and the analyte of interest. 3. Contact the Supplier: Request a certificate of analysis for the specific lot number of your standard to check for known impurities.
My calibration curve is non-linear, especially at higher concentrations. Isotopic crosstalk: At high concentrations of the analyte (unlabeled caffeine), its natural isotopes (e.g., ¹³C) can contribute to the signal of the internal standard (this compound), leading to a non-linear response.1. Assess Crosstalk: Analyze a high-concentration standard of unlabeled caffeine and monitor the mass channel of this compound to quantify the interference. 2. Adjust Concentrations: Optimize the concentration of the internal standard to minimize the relative contribution of the analyte's isotopes. 3. Mathematical Correction: Apply a correction algorithm to the internal standard signal to subtract the contribution from the analyte's natural isotopes.[7]
Poor reproducibility of results between different batches of this compound. Batch-to-batch variability in isotopic purity: The isotopic enrichment may differ between different manufacturing lots of the internal standard.1. Qualify Each New Batch: Always verify the isotopic purity of a new batch of this compound before using it for sample analysis. 2. Maintain Records: Keep detailed records of the lot number and the determined isotopic purity for each batch of internal standard used.

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of achieving a resolution of at least 70,000.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range that includes the molecular ions of unlabeled caffeine (m/z 195.0877) and this compound (m/z 198.0992).

  • Data Analysis:

    • Acquire the full scan mass spectrum.

    • Extract the ion chromatograms for the monoisotopic peaks of Caffeine-D0 (unlabeled), Caffeine-D1, Caffeine-D2, and this compound.

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(D3) / (Area(D0) + Area(D1) + Area(D2) + Area(D3))] x 100

Protocol 2: Assessment of this compound Isotopic Enrichment by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard.

    • Dissolve the sample in a deuterated solvent that does not have signals in the region of the caffeine methyl protons (e.g., Chloroform-d, DMSO-d6).

    • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantitative analysis.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the residual proton signal of the deuterated methyl group.

    • Integrate the area of a non-deuterated methyl proton signal within the caffeine molecule (e.g., at the 3- or 7-position).

    • Calculate the isotopic enrichment by comparing the relative integrals of the residual proton signal to the non-deuterated proton signals.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_decision Decision cluster_outcome Outcome start Obtain this compound Standard prep_ms Prepare Solution for MS start->prep_ms prep_nmr Prepare Solution for NMR start->prep_nmr ms High-Resolution Mass Spectrometry prep_ms->ms nmr NMR Spectroscopy prep_nmr->nmr eval_ms Determine Isotopic Abundances ms->eval_ms eval_nmr Quantify Deuteration Level nmr->eval_nmr decision Purity Acceptable? eval_ms->decision eval_nmr->decision pass Proceed with Experiment decision->pass Yes fail Troubleshoot or Replace Standard decision->fail No

Caption: Workflow for Assessing this compound Isotopic Purity.

Troubleshooting_Logic issue Inaccurate Results Observed check_purity Verify Isotopic Purity of this compound issue->check_purity purity_ok Purity is High (e.g., >98%) check_purity->purity_ok Yes purity_low Purity is Low check_purity->purity_low No investigate_other Investigate Other Experimental Factors (e.g., matrix effects, instrument calibration) purity_ok->investigate_other correct_or_replace Apply Correction Factor or Replace Standard purity_low->correct_or_replace

References

Technical Support Center: Troubleshooting Calibration Curve Issues with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using Caffeine-D3 as an internal standard in analytical methods, particularly LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for caffeine analysis non-linear, even when using a this compound internal standard?

A1: Non-linearity in calibration curves, even with a deuterated internal standard, can arise from several factors. At high analyte concentrations, detector saturation or ion suppression in the mass spectrometer source can occur.[1] The formation of caffeine multimers (e.g., dimers) at elevated concentrations can also lead to a non-linear response. Additionally, the concentration of the this compound internal standard itself can influence the linearity of the analyte-to-internal standard response ratio.

Q2: I'm observing a poor coefficient of determination (R² < 0.99) for my calibration curve. What are the likely causes?

A2: A low R² value indicates significant deviation of data points from the fitted regression line, suggesting either poor precision or a non-linear response.[1] Common causes include:

  • Errors in Standard Preparation: Inaccuracies in preparing stock solutions or serial dilutions of your calibration standards are a primary cause.[1]

  • Incomplete Mixing: Failure to thoroughly mix the internal standard with the calibration standards can lead to inconsistent responses.

  • Instrument Instability: It is crucial to rule out instrument performance issues by conducting system suitability tests.

  • Inappropriate Regression Model: Applying a linear regression model to an inherently non-linear response will result in a poor R² value.[1]

Q3: My calibration curve has an acceptable R² value, but the back-calculated concentrations of my standards are inaccurate (>15% deviation). What does this indicate?

A3: This scenario often points to a systematic error in the preparation of one or more calibration standards. A single inaccurate standard can skew the regression line, leading to inaccuracies in the back-calculated concentrations of other standards, even if the overall R² remains acceptable.[1] It's also possible that the chosen regression model (e.g., linear) is not appropriate for the entire concentration range.

Q4: Can the this compound internal standard signal vary across my analytical run?

A4: Yes, internal standard response variability can occur and may be random or systematic.[2] Random variability might stem from instrument malfunction, poor quality of lab supplies, or analyst error.[2] A systematic decrease in the internal standard response with increasing analyte concentration can indicate ionization suppression.[2] Monitoring the internal standard area throughout the run is a critical quality assurance measure.[3]

Q5: Is it possible for this compound to be unstable under certain conditions?

A5: While deuterated standards are generally stable, there have been instances reported where deuterated internal standards can lose their deuterium labels, a phenomenon known as back-exchange.[4] This can be influenced by the solvent used for reconstitution and storage conditions.[4] Such instability would lead to a shift in the mass-to-charge ratio and interfere with accurate quantification.

Troubleshooting Guides

Guide 1: Addressing Non-Linearity at High Concentrations
  • Symptom: The calibration curve is linear at lower concentrations but plateaus or becomes non-linear at higher concentrations.

  • Hypothesis 1: Detector Saturation or Ion Suppression.

    • Action: Dilute the upper-level calibration standards (e.g., 2-fold and 5-fold) with the initial mobile phase and re-inject. If the diluted standards now fall on the linear portion of the curve, detector saturation or ion suppression at high concentrations is the likely cause.[1]

    • Action: Examine the internal standard response across the calibration curve. A significant decrease in the this compound signal at high caffeine concentrations suggests ion suppression.

  • Hypothesis 2: Inappropriate Regression Model.

    • Action: Apply a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit to the calibration data. This can often improve the accuracy of the back-calculated concentrations, particularly if heteroscedasticity (non-constant variance) is present in the data.[1]

Guide 2: Investigating Poor R² and Inaccurate Back-Calculated Concentrations
  • Symptom: The calibration curve has a low R² value (<0.99) and/or the back-calculated concentrations of the standards deviate significantly from their nominal values.

  • Hypothesis 1: Standard Preparation Error.

    • Action: Prepare a fresh set of calibration standards from a newly prepared stock solution. Ensure meticulous pipetting and thorough vortexing at each dilution step.

  • Hypothesis 2: Inconsistent Internal Standard Addition.

    • Action: Review the procedure for adding the this compound internal standard. Ensure the same volume is added to every standard and sample. Incomplete mixing of the internal standard can also be a factor.

  • Hypothesis 3: Matrix Effects.

    • Action: Evaluate matrix effects by comparing the response of caffeine in the matrix (e.g., plasma) to its response in a neat solution. Significant signal suppression or enhancement may require optimization of the sample preparation method to remove interfering components.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Caffeine Quantification in Human Plasma

This protocol is a representative method for the quantification of caffeine in human plasma using this compound as an internal standard.

1. Preparation of Solutions and Standards:

  • Stock Solutions: Prepare stock solutions of caffeine and this compound (often designated as CAF-d3 or similar) in methanol at a concentration of 1 mg/mL.[5]

  • Working Solutions: Dilute the stock solutions with methanol to prepare working solutions. For example, a 100 µg/mL working solution can be prepared.[5]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the caffeine working solution to achieve a desired concentration range (e.g., 10 - 10,000 ng/mL).[6]

  • Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration that will yield a consistent and robust signal (e.g., 600 ng/mL).[5]

2. Sample Preparation (Protein Precipitation):

  • To 30 µL of plasma sample (or calibration standard/quality control sample), add 100 µL of the internal standard spiking solution (this compound in methanol).[5] The precipitation solvent can also contain formic acid to improve analyte purity in the supernatant.[5]

  • Vortex the mixture for 5 minutes.[5]

  • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

ParameterTypical Value
LC Column C18 column (e.g., 4.6 x 50 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 1 mL/min[6]
Column Temperature 40 °C[6]
Injection Volume 10 µL[5]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MS/MS Mode Multiple Reaction Monitoring (MRM)[6]
MRM Transition (Caffeine) m/z 195.10 > 138.00[6]
MRM Transition (this compound) m/z 198.10 > 141.10[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of caffeine to this compound against the nominal concentration of the calibration standards.

  • Apply a linear regression model, weighted if necessary, to the calibration data.

  • Quantify the caffeine concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative LC-MS/MS Method Parameters for Caffeine Analysis

ParameterValueReference
Analyte Caffeine[6]
Internal Standard This compound[6]
Matrix Human Plasma[6]
Sample Preparation Protein Precipitation[6]
LC Column GL Sciences InertSustain C18 (4.6 x 50 mm, 5 µm)[6]
Mobile Phase Formic acid, water, and methanol[6]
Ionization ESI Positive[6]
MRM Transition (Caffeine) m/z 195.10 > 138.00[6]
MRM Transition (this compound) m/z 198.10 > 141.10[6]
Linear Range 10 - 10,000 ng/mL[6]

Table 2: Summary of Validation Parameters from a Published Method

ParameterResultReference
Linearity (r) > 0.99[5]
Lower Limit of Quantification 4.1 ng/mL[5]
Within-run Precision (%CV) 0.55 - 6.24%[5]
Between-run Precision (%CV) 1.96 - 9.12%[5]
Accuracy 97.7 - 109%[5]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Caffeine & this compound) working Working Solutions stock->working standards Calibration Standards (Spiked Blank Plasma) working->standards qc QC Samples working->qc add_is Add this compound Internal Standard standards->add_is qc->add_is sample Unknown Plasma Sample sample->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C18) inject->chroma ms MS/MS Detection (MRM) chroma->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Caffeine / this compound) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for caffeine quantification.

troubleshooting_logic cluster_linearity Non-Linearity cluster_r2 Poor R² / Inaccuracy start Calibration Curve Issue (e.g., Poor R², Non-linearity) linearity_check Is non-linearity at high concentrations? start->linearity_check r2_check Is R² < 0.99 or are back-calculations inaccurate? start->r2_check linearity_yes Hypotheses: 1. Detector Saturation 2. Ion Suppression linearity_check->linearity_yes Yes linearity_no Check for general non-linearity issues linearity_check->linearity_no No linearity_yes_action Actions: - Dilute high standards - Check IS response linearity_yes->linearity_yes_action linearity_no_action Actions: - Apply weighted regression - Prepare fresh standards linearity_no->linearity_no_action r2_yes Hypotheses: 1. Standard Prep Error 2. Inconsistent IS Addition 3. Matrix Effects r2_check->r2_yes Yes r2_yes_action Actions: - Prepare fresh standards - Review IS procedure - Evaluate matrix effects r2_yes->r2_yes_action

Caption: Troubleshooting logic for calibration curve issues.

References

Validation & Comparative

Validation of an Analytical Method for Caffeine Quantification: A Comparative Guide to the Use of Caffeine-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation parameters for the quantification of caffeine, with a focus on the utilization of its deuterated analog, Caffeine-D3, as an internal standard. The use of a suitable internal standard is critical in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in LC-MS/MS-based bioanalysis due to their similar physicochemical properties to the analyte.

Comparative Performance Data

The following tables summarize the performance characteristics of analytical methods for caffeine quantification. While a direct head-to-head comparison with alternative internal standards is not extensively available in single studies, this compilation of data from various validated methods provides a comparative overview.

Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard

Validation ParameterPerformance MetricResultReference
Linearity Concentration Range10 - 10,000 ng/mL[1]
Correlation Coefficient (r²)> 0.999[2]
Precision Within-Batch (% RSD)0.95% - 7.22%[1]
Between-Batch (% RSD)1.83% - 8.66%[1]
Accuracy Within-Batch (% Bias)-8.76% - 9.61%[1]
Between-Batch (% Bias)-7.47% - 1.42%[1]
Limit of Quantification (LOQ) 4.1 ng/mL[3]
Limit of Detection (LOD) 2.62 ppm[2]

Table 2: Performance Characteristics of HPLC Methods for Caffeine Quantification (Without this compound)

Validation ParameterPerformance MetricResultReference
Linearity Concentration Range1 - 200 ppm[4]
Correlation Coefficient (r²)0.998[4]
Precision % RSD0.192[4]
Accuracy % Recovery90.723% - 102.853%[4]
Limit of Quantification (LOQ) 28 ppm[4]
Limit of Detection (LOD) 9 ppm[4]

Experimental Protocols

A detailed methodology for the quantification of caffeine in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below.

1. Materials and Reagents:

  • Caffeine analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of caffeine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of caffeine by serial dilution of the stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with appropriate volumes of the caffeine working standard solutions to create calibration standards at different concentration levels. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation: To an aliquot of the plasma sample, calibration standard, or QC, add the internal standard working solution. Precipitate proteins by adding a sufficient volume of acetonitrile or methanol. Vortex and centrifuge the samples. Transfer the supernatant for analysis.[3]

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate for analytical columns.

  • Injection Volume: A small, fixed volume of the prepared sample.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for caffeine and this compound in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the peak area ratio of caffeine to this compound for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical method validation process, the following diagrams have been generated using the DOT language.

Analytical_Method_Validation_Workflow start Start: Method Development prep_standards Prepare Stock & Working Solutions (Analyte & IS) start->prep_standards spike_matrix Spike Biological Matrix with Analyte & IS prep_standards->spike_matrix sample_prep Sample Preparation (e.g., Protein Precipitation) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Area Ratio) lcms_analysis->data_processing calibration Construct Calibration Curve data_processing->calibration quantification Quantify Unknown Samples calibration->quantification validation Method Validation Parameters (Linearity, Accuracy, Precision, etc.) quantification->validation end End: Validated Method validation->end

Caption: Workflow for bioanalytical method validation using an internal standard.

Internal_Standard_Logic cluster_0 cluster_1 Correction for Variability sample Biological Sample (Contains Analyte) add_is Addition of Internal Standard (IS) sample->add_is extraction Sample Preparation (Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis v1 Variability in Extraction extraction->v1 ratio Peak Area Ratio (Analyte / IS) analysis->ratio v2 Variability in Injection analysis->v2 v3 Matrix Effects analysis->v3 concentration Accurate Analyte Concentration ratio->concentration

Caption: Logic of using an internal standard to correct for analytical variability.

References

A Head-to-Head Battle of Internal Standards: Caffeine-D3 vs. Caffeine-13C3 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact the reliability of analytical data. When quantifying caffeine, a ubiquitous compound in various biological matrices, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an in-depth, objective comparison of two commonly used SIL internal standards for caffeine: the deuterated standard, Caffeine-D3, and the carbon-13 labeled standard, Caffeine-13C3. By examining their performance characteristics, supported by experimental data, this guide aims to empower you to make an informed decision for your analytical needs.

Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical nature allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps. However, the choice between deuterium (D or ²H) and carbon-13 (¹³C) labeling is not trivial and can have significant implications for data quality.

Performance Comparison: The Devil is in the Details

The ideal internal standard should co-elute perfectly with the analyte, exhibit identical ionization efficiency, and have unwavering isotopic stability throughout the analytical process. While both this compound and Caffeine-13C3 are designed to meet these criteria, subtle differences in their physicochemical properties can lead to performance variations.

Key Performance Metrics: this compound vs. Caffeine-13C3
Performance MetricThis compoundCaffeine-13C3Advantage
Chromatographic Co-elution Potential for slight retention time shifts relative to unlabeled caffeine due to the "isotope effect" of deuterium.Co-elutes perfectly with unlabeled caffeine as the mass difference has a negligible effect on chromatographic behavior.[1]Caffeine-13C3
Isotopic Stability Risk of back-exchange of deuterium with hydrogen, particularly under certain pH or temperature conditions, although the methyl group labeling in this compound is generally stable.The carbon-13 label is incorporated into the molecular backbone and is not susceptible to exchange under typical analytical conditions.[2]Caffeine-13C3
Matrix Effects The potential for chromatographic separation from the analyte can lead to differential ion suppression or enhancement, potentially compromising accuracy.[2]Co-elution with the analyte ensures that both experience the same matrix effects, leading to more effective compensation and improved accuracy.Caffeine-13C3
Commercial Availability & Cost Generally more readily available and often more cost-effective.Can be more expensive and less commonly available than its deuterated counterpart.[3]This compound

Experimental Data: A Tale of Two Standards

The following tables summarize quantitative data from two separate, comprehensive LC-MS/MS method validation studies for the quantification of caffeine in human plasma, one utilizing this compound and the other Caffeine-13C3 as the internal standard. It is important to note that these studies were conducted under different experimental conditions, and therefore, a direct numerical comparison should be made with caution. However, the data provides valuable insights into the performance of each standard.

Table 1: Performance Data for Caffeine Quantification using this compound Internal Standard
ParameterResult
Linearity (ng/mL) 10 - 10,000
Correlation Coefficient (r²) > 0.99
Within-Batch Precision (%CV) 0.95 - 7.22
Between-Batch Precision (%CV) 1.83 - 8.66
Within-Batch Accuracy (%RE) -8.76 to 9.61
Between-Batch Accuracy (%RE) -7.47 to 1.42
Matrix Effect (%CV) 1.02 (Low QC), 4.09 (High QC)
Data compiled from a study by Yerlikaya et al. (2023).[4][5]
Table 2: Performance Data for Caffeine Quantification using Caffeine-13C3 Internal Standard
ParameterResult
Linearity (ng/mL) 3.9 - 582.6
Correlation Coefficient (r²) > 0.99
Precision (%CV) 2.1 - 3.4 (Plasma Matrix)
Accuracy (%RE) 0.1 to 17.4 (Plasma Matrix)
Extraction Efficiency (%) 73 - 79
Matrix Effect Not significant
Data compiled from a study by Mendes et al. (2019).[2][6]

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are summaries of the key experimental procedures used in the validation studies for both this compound and Caffeine-13C3.

Protocol for Caffeine Quantification using this compound IS

1. Sample Preparation:

  • To 100 µL of human plasma, add the this compound internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Infinity II LC System.[5]

  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[4]

  • Flow Rate: 1 mL/min.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]

  • MRM Transitions:

    • Caffeine: m/z 195.10 → 138.00.[4]

    • This compound: m/z 198.10 → 141.10.[4]

Protocol for Caffeine Quantification using Caffeine-13C3 IS

1. Sample Preparation:

  • To 50 µL of human plasma, add 150 µL of methanol containing the Caffeine-13C3 internal standard.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Inject the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.4 µL/min.[6]

  • Mass Spectrometer: Sciex Triple Quad 5500 mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Caffeine: m/z 195.2 → 138.0.

    • Caffeine-13C3: m/z 198.2 → 140.2.[7]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Caffeine-13C3) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (for D3 method) Supernatant_Transfer->Evaporation Injection Injection Supernatant_Transfer->Injection Reconstitution Reconstitution (for D3 method) Evaporation->Reconstitution Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for caffeine quantification in plasma using a stable isotope-labeled internal standard.

Chromatographic_Behavior cluster_D3 Potential for Chromatographic Shift cluster_13C3 Ideal Co-elution Caffeine_D3 This compound Analyte_D3 Caffeine Caffeine_13C3 Caffeine-13C3 Analyte_13C3 Caffeine Caffeine_13C3->Analyte_13C3 Co-elution

References

A Comparative Guide to Internal Standards for Accurate Caffeine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different internal standards for the quantification of caffeine, a critical aspect of pharmacokinetic studies, dietary monitoring, and clinical toxicology. We will delve into the experimental data supporting the use of various internal standards, focusing on the two primary categories: stable isotope-labeled (SIL) standards and structural analogs.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to an unknown sample.[1] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[2][3] The ideal internal standard has chemical and physical properties similar to the analyte.[4]

For caffeine quantification, the choice of internal standard is paramount for achieving accurate and reproducible results. The two main types of internal standards employed are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[2][3] They are molecules of the analyte (caffeine) in which one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). Examples include ¹³C₃-caffeine and Caffeine-d₃.[5][6][7][8] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same ionization efficiency in mass spectrometry, effectively minimizing matrix effects.[4][9]

  • Structural Analogs: These are molecules with a similar chemical structure to the analyte. For caffeine, common structural analogs used as internal standards include its primary metabolites, theophylline and theobromine, as well as other related compounds like β-hydroxyethyltheophylline and proxyphylline.[10][11][12] While more readily available and less expensive than SIL standards, their chromatographic behavior and ionization efficiency may differ from caffeine, potentially impacting accuracy.[2]

Comparative Analysis of Internal Standards

The selection of an internal standard significantly influences the validation parameters of a quantitative assay. Below is a summary of performance data for caffeine quantification using different internal standards, compiled from various validated methods.

Table 1: Performance Characteristics of Internal Standards for Caffeine Quantification by LC-MS/MS
Internal StandardAnalyte(s)MatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD/CV)LLOQ (ng/mL)Reference
¹³C-Caffeine Caffeine, MethylliberineHuman Plasma0.67 - 200Within ±15%Within ±15%0.67[5]
CAF-d9 Caffeine, Paraxanthine, Theobromine, TheophyllineHuman Plasma4.1 - 300098.1 - 1081.96 - 9.124.1[13]
¹³C₃-Caffeine Caffeine, TheobromineHuman Plasma0.5 - 50Within acceptance limitsWithin acceptance limitsNot specified[9]
CAF-D3 CaffeineHuman Plasma10 - 10000-7.47 to -1.421.83 - 8.6610[6][14]
β-hydroxyethyltheophylline Caffeine, Theobromine, TheophyllineBaking ChocolateNot specifiedNot specified1.9 - 5.1<100[10]
Proxyphylline Caffeine, Theobromine, TheophyllineSerum, Saliva5-30 µg/mLNot specifiedNot specified200[11]

Key Observations:

  • SIL Standards for High Sensitivity: Methods employing stable isotope-labeled internal standards like ¹³C-Caffeine and CAF-d9 consistently demonstrate low limits of quantification (LLOQ), making them suitable for studies requiring high sensitivity.[5][13]

  • Accuracy and Precision: Both SIL and structural analog internal standards can yield methods with acceptable accuracy and precision, typically within a 15% deviation as per regulatory guidelines.[5][6][13]

  • Matrix Considerations: The use of an appropriate internal standard is crucial for mitigating matrix effects, which can arise from the complex biological samples like plasma.[9] SIL internal standards are particularly effective in this regard.[4][9]

Experimental Methodologies

The following sections detail typical experimental protocols for the quantification of caffeine in human plasma using LC-MS/MS with different internal standards.

Method 1: Quantification of Caffeine using ¹³C-Caffeine as an Internal Standard

This method is adapted from a validated protocol for the simultaneous quantification of caffeine and methylliberine in human plasma.[5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (¹³C-Caffeine).[5]
  • Add a protein precipitation agent (e.g., acetonitrile).
  • Vortex and centrifuge the sample.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]
  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.[5]

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: UPLC I-class system (Waters Corporation) or equivalent.[5]
  • Mass Spectrometer: Xevo TQ-S triple quadrupole mass spectrometer (Waters Corporation) or equivalent.[5]
  • Chromatographic Column: A suitable C18 column.
  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for caffeine and ¹³C-Caffeine. For caffeine, a common transition is m/z 195.1 > 138.0.[6]

Method 2: Quantification of Caffeine using a Structural Analog (e.g., Theophylline) as an Internal Standard

This generalized protocol is based on common practices for using structural analogs in HPLC and LC-MS/MS methods.

1. Sample Preparation:

  • To a known volume of the sample (e.g., plasma, serum), add a precise amount of the internal standard solution (e.g., theophylline).
  • Perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances.
  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. HPLC-UV or LC-MS/MS Conditions:

  • Chromatographic System: A standard HPLC or UPLC system.
  • Detector: UV detector set at the maximum absorbance wavelength for caffeine (around 273 nm) or a mass spectrometer.[1]
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
  • Quantification: The ratio of the peak area of caffeine to the peak area of the internal standard is used to calculate the concentration of caffeine in the sample.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., 13C3-Caffeine) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: A typical experimental workflow for caffeine quantification in plasma using LC-MS/MS.

cluster_IS_Choice Choice of Internal Standard cluster_Factors Influencing Factors cluster_Outcome Analytical Outcome SIL Stable Isotope-Labeled (SIL) (e.g., 13C3-Caffeine) Matrix Matrix Effects SIL->Matrix Minimizes Recovery Extraction Recovery SIL->Recovery Similar Ionization Ionization Efficiency SIL->Ionization Identical Analog Structural Analog (e.g., Theophylline) Analog->Matrix Partially Compensates Analog->Recovery May Differ Analog->Ionization May Differ Accuracy High Accuracy & Precision Matrix->Accuracy Recovery->Accuracy Ionization->Accuracy

Caption: The relationship between internal standard choice and analytical accuracy.

Caffeine's Primary Metabolic Pathway

Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase enzyme system (specifically, CYP1A2) into three main dimethylxanthines.[9]

  • Paraxanthine (84%): Has effects similar to caffeine.

  • Theobromine (12%): A vasodilator and diuretic.

  • Theophylline (4%): A bronchodilator used in the treatment of respiratory diseases.[9]

These metabolites themselves can have physiological effects and are often quantified alongside caffeine in pharmacokinetic studies.[9][13]

Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) ~84% Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-dimethylxanthine) ~12% Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-dimethylxanthine) ~4% Caffeine->Theophylline CYP1A2

Caption: The primary metabolic pathways of caffeine in the liver.

Conclusion

The cross-validation of caffeine quantification methods with different internal standards demonstrates that while both stable isotope-labeled and structural analog standards can provide accurate and precise results, SIL standards are generally superior. They offer better correction for matrix effects and variability in sample processing, leading to more robust and reliable data, especially for complex biological matrices and when low detection limits are required. For routine analysis where the highest sensitivity is not paramount, a well-validated method using a structural analog can be a cost-effective alternative. The choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

The Gold Standard: A Guide to Caffeine Analysis Using Isotope Dilution Mass Spectrometry with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest accuracy and precision in caffeine quantification, the use of a stable isotope-labeled internal standard, such as Caffeine-D3, coupled with mass spectrometry is the unequivocal method of choice. This guide provides a comprehensive overview of the performance of this method, a detailed experimental protocol, and a comparison with alternative internal standards, supported by data from various single-laboratory validation studies.

Superior Performance of this compound in Quantitative Analysis

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the analyte of interest, caffeine, throughout the analytical process. Co-eluting with caffeine, it effectively compensates for variations in sample preparation, injection volume, and matrix effects during ionization. This results in superior accuracy and precision compared to other internal standards that have different chemical properties.

While a direct multi-laboratory comparison study focused solely on this compound performance is not publicly available, numerous independent validation studies consistently demonstrate the robustness of this approach. The data presented below is a synthesis from such studies, showcasing the typical performance characteristics of LC-MS/MS methods for caffeine analysis utilizing this compound or similar isotopically labeled standards (e.g., 13C3-caffeine).

Table 1: Typical Performance of Caffeine Analysis using Isotope Dilution LC-MS/MS

ParameterTypical ValueReference
Linearity (r²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL[2]
Intra-day Precision (%CV)< 5%[2]
Inter-day Precision (%CV)< 10%[2]
Accuracy (% Recovery)90 - 110%[2]

Comparison with Alternative Internal Standards

While this compound is considered the gold standard, other internal standards have been employed in caffeine analysis. However, these alternatives often fall short in their ability to compensate for all potential sources of error.

Table 2: Comparison of Internal Standards for Caffeine Analysis

Internal StandardAdvantagesDisadvantages
This compound / ¹³C₃-Caffeine - Co-elutes with caffeine, providing the best correction for matrix effects and procedural losses.- Identical chemical and physical properties to caffeine.- Higher cost compared to other alternatives.
Theophylline / Theobromine - Structurally similar to caffeine.- Different retention times and potential for different ionization efficiencies, leading to less accurate correction.
Other Structurally Unrelated Compounds (e.g., Lidocaine) - Cost-effective.- Significant differences in chemical properties, retention time, and ionization, leading to poor correction for matrix effects.[3]

Experimental Protocol: Quantification of Caffeine in Human Plasma using this compound and LC-MS/MS

This section details a representative experimental protocol synthesized from established single-laboratory validation studies.

1. Materials and Reagents

  • Caffeine standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation

  • Prepare a stock solution of this compound in methanol.

  • For each plasma sample, aliquot a specific volume (e.g., 100 µL).

  • Add a precise amount of the this compound internal standard solution.

  • Precipitate proteins by adding a threefold volume of cold acetonitrile or methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Caffeine: Q1 (m/z) 195.1 -> Q3 (m/z) 138.1

      • This compound: Q1 (m/z) 198.1 -> Q3 (m/z) 141.1[1]

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of caffeine to this compound against the concentration of the caffeine standards.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for inter-laboratory comparison and the logical relationship of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Test Sample (e.g., Plasma, Coffee) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration (Caffeine & this compound) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Caffeine Concentration Calibration->Quantification

Caption: Experimental workflow for caffeine analysis using this compound.

logical_relationship Analyte Caffeine (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Compensates for Variability Result Accurate Quantification Ratio->Result

Caption: Logic of using an internal standard for accurate quantification.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible quantification of analytes in complex biological matrices. This guide provides an in-depth comparison of the performance of Caffeine-D3, a stable isotope-labeled (SIL) internal standard, against other alternatives, supported by experimental data. The evidence overwhelmingly demonstrates that this compound offers superior accuracy and precision for the bioanalysis of caffeine.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2][3] Deuterated standards, like this compound, co-elute with the unlabeled analyte, ensuring that they experience the same ionization suppression or enhancement, which significantly improves data quality.[2][4]

Performance Data at a Glance: this compound as the Superior Internal Standard

The following tables summarize key validation parameters from bioanalytical methods employing this compound. The data is presented in accordance with the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which generally require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (%CV or %RSD) not to exceed 15% (20% at the LLOQ).[5][6][7]

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of caffeine in human plasma using this compound as the internal standard.[5] The results from this study highlight the excellent performance of this approach.

Table 1: Accuracy and Precision of Caffeine Quantification using this compound Internal Standard [5]

Validation ParameterWithin-BatchBetween-Batch
Accuracy (% Bias) -8.76% to 9.61%-7.47% to 1.42%
Precision (%CV) 0.95% to 7.22%1.83% to 8.66%

Data sourced from a study by Yerlikaya & Sağlam (2023), which validated an LC-MS/MS method for caffeine in human plasma with this compound as the internal standard.[5]

For comparison, a similar study utilizing Caffeine-d9, another deuterated analog of caffeine, for the quantification of caffeine and its metabolites also demonstrated high levels of accuracy and precision.

Table 2: Accuracy and Precision of Caffeine Quantification using Caffeine-D9 Internal Standard [8]

Validation ParameterWithin-RunBetween-Run
Accuracy (%) 97.7% to 109%98.1% to 108%
Precision (%RSD) 0.55% to 6.24%1.96% to 9.12%

This data further supports the robustness of using deuterated caffeine isotopes as internal standards in bioanalytical methods.[8]

The Logical Framework for Using a Stable Isotope-Labeled Internal Standard

The superiority of a SIL internal standard like this compound is based on its ability to mimic the analyte throughout the entire analytical process, from extraction to detection. This relationship ensures that any variability introduced during sample handling is corrected for, leading to more accurate and precise results.

cluster_Why_SIL Rationale for SIL Internal Standard Superiority cluster_Outcome Analytical Outcome Analyte Analyte (Caffeine) Variability Sources of Analytical Variability (Matrix Effects, Ion Suppression, Extraction Loss) Analyte->Variability is affected by IS Internal Standard (this compound) IS->Variability is affected IDENTICALLY by Ratio Analyte/IS Ratio Variability->Ratio is cancelled out in Result Accurate & Precise Quantification Ratio->Result leading to

Caption: Logical flow demonstrating how this compound compensates for analytical variability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical results. Below are the key experimental protocols for the quantification of caffeine using this compound as an internal standard, based on a validated LC-MS/MS method.[5]

Sample Preparation

A protein precipitation method was employed for sample clean-up:

  • Human plasma samples are thawed at room temperature.

  • An aliquot of the plasma sample is mixed with the this compound internal standard solution.

  • Protein precipitation is induced by adding an organic solvent (e.g., methanol).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected and injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The separation was achieved on a C18 column (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 µm) maintained at 40 °C.[5] The mobile phase typically consists of a gradient mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol).[5]

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5] Quantification is achieved using Multiple Reaction Monitoring (MRM).[5]

    • MRM Transition for Caffeine: m/z 195.10 > 138.00[5]

    • MRM Transition for this compound (IS): m/z 198.10 > 141.10[5]

The workflow for this bioanalytical method is illustrated in the diagram below.

Start Start: Human Plasma Sample Spike Spike with this compound Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (Positive ESI, MRM) LC->MS Quantify Quantification (Analyte/IS Peak Area Ratio) MS->Quantify End End: Caffeine Concentration Quantify->End

Caption: Experimental workflow for caffeine quantification using this compound.

Conclusion

The use of this compound as an internal standard in the bioanalysis of caffeine by LC-MS/MS provides a robust, accurate, and precise method for quantification in biological matrices. The presented data demonstrates that methods employing this compound meet the stringent requirements of regulatory bodies. For researchers requiring the highest quality data for pharmacokinetic, toxicokinetic, and other clinical studies, this compound is the unequivocally superior choice over non-isotopic internal standards.

References

The Gold Standard for Bioanalysis: Achieving Linearity and a Wide Dynamic Range in Caffeine Assays with Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for caffeine, focusing on the critical parameters of linearity and analytical range. We present experimental data demonstrating the superior performance of methods utilizing a stable isotope-labeled internal standard, such as Caffeine-D3, against alternative approaches.

The reliability of a bioanalytical method hinges on its ability to produce results that are directly proportional to the concentration of the analyte over a specified range. This relationship is defined by the method's linearity and its lower and upper limits of quantitation (LLOQ and ULOQ), which together establish the usable analytical range. A wide and well-defined linear range is crucial for accurately analyzing samples with varying analyte concentrations, a common scenario in pharmacokinetic and toxicokinetic studies.

Comparative Analysis of Linearity and Range

The selection of an appropriate internal standard (IS) is a critical factor influencing the linearity and overall robustness of a bioanalytical method. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.

The following table summarizes the performance of various LC-MS/MS methods for caffeine quantification, highlighting the impact of the chosen internal standard on the linear range and correlation coefficient (R²).

Analytical MethodInternal StandardMatrixLinear Range (ng/mL)Correlation Coefficient (R²)Reference
LC-MS/MS This compound Human Plasma 10 - 10,000 >0.99 [1]
LC-MS/MS13C3-CaffeineHuman Plasma3.9 - 582.6>0.99[2][3]
LC-MS/MSCaffeine-d9Human Plasma4.1 - 3,000>0.99[4][5]
UPLC-MS/MSNone (External Standard)Human Plasma30 - 5,000>0.998[6]
LC-TOF-MSNone (External Standard)Beverages200 - 200,000>0.970[7]
UHPLCNot specifiedSaliva50 - 5,000Not Specified[8]

As the data illustrates, methods employing a stable isotope-labeled internal standard like this compound consistently achieve a wide linear range with excellent correlation coefficients. The use of an SIL-IS effectively corrects for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision across the entire calibration range. While methods without an internal standard can also demonstrate good linearity, they are more susceptible to inaccuracies arising from the aforementioned variabilities.

Experimental Protocol: A Validated LC-MS/MS Method for Caffeine Quantification in Human Plasma

This section details a typical experimental protocol for determining the linearity and range of a caffeine assay using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the caffeine stock solution with methanol to prepare a series of working standard solutions.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards:

  • Spike blank human plasma with the caffeine working standard solutions to achieve a series of calibration standards with concentrations ranging from the LLOQ to the ULOQ.

  • Add the this compound internal standard working solution to each calibration standard to a final concentration of 10 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: m/z 195.1 → 138.1

      • This compound: m/z 198.1 → 141.1

5. Data Analysis and Linearity Assessment:

  • Construct a calibration curve by plotting the peak area ratio of caffeine to this compound against the nominal concentration of each calibration standard.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (R²).

  • The linearity of the method is acceptable if the correlation coefficient (R²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).

Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for establishing the linearity and range of a bioanalytical assay.

Linearity_and_Range_Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Validation stock_solution Prepare Analyte & IS Stock Solutions working_standards Prepare Working Standard Solutions stock_solution->working_standards calibration_samples Spike Blank Matrix to Create Calibration Standards working_standards->calibration_samples sample_prep Sample Preparation (e.g., Protein Precipitation) calibration_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation lcms_analysis->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve regression_analysis Linear Regression Analysis (Determine R², Slope, Intercept) calibration_curve->regression_analysis acceptance_criteria Assess Acceptance Criteria (R² ≥ 0.99, Back-calculated conc. within ±15%) regression_analysis->acceptance_criteria define_range Define Linear Range (LLOQ to ULOQ) acceptance_criteria->define_range

References

The Gold Standard for Caffeine Analysis: A Comparative Guide to Methods Employing Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of caffeine is crucial in a multitude of applications, from pharmacokinetic studies to quality control in consumer products. The use of an internal standard is paramount for achieving reliable results, and stable isotope-labeled (SIL) standards, such as Caffeine-D3, are widely regarded as the gold standard. This guide provides an objective comparison of analytical methods employing this compound with alternative approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis.[1] this compound, a deuterated analog of caffeine, co-elutes with the analyte and experiences nearly identical ionization and matrix effects, leading to superior accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[2] This guide will delve into the specificity and selectivity of methods using this compound and compare its performance with other isotopic and non-isotopic internal standards, as well as methods that do not employ an internal standard.

Performance Data at a Glance: A Comparative Overview

The following tables summarize the validation parameters for various analytical methods used for caffeine quantification, highlighting the performance of methods employing this compound and its isotopic analog, ¹³C₃-caffeine, against other techniques.

Table 1: Performance of Isotopic Internal Standard Methods for Caffeine Quantification

ParameterLC-MS/MS with this compound[3]LC-MS/MS with ¹³C₃-Caffeine[4]
Linearity Range 10 - 10,000 ng/mL3.9 - 582.6 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was established
Intra-day Precision (%RSD) 0.95% - 7.22%Not explicitly stated
Inter-day Precision (%RSD) 1.83% - 8.66%Not explicitly stated
Accuracy (%Bias) -8.76% - 9.61% (within-batch) -7.47% - 1.42% (between-batch)Not explicitly stated
Recovery Not explicitly stated73% - 79%[4]
Matrix Effect Stated to be compensated by ISNo significant matrix effect observed[4]

Table 2: Performance of Alternative Methods for Caffeine Quantification

ParameterHPLC-UV (No Internal Standard)[5]UPLC-MS/MS (No Internal Standard)[6]
Linearity Range 1 - 10 µg/mL30 - 5000 ng/mL (LLOQ/ULOQ)
Correlation Coefficient (r²) 0.9998> 0.998
Intra-day Precision (%RSD) 1.9%< 6.4%
Inter-day Precision (%RSD) 1.93%< 6.4%
Accuracy (%Bias) Not explicitly stated98.1% - 100.9%
Recovery > 90%Not explicitly stated
LOD 0.5 µg/mLNot specified, LLOQ was 30 ng/mL
LOQ 1.5 µg/mL30 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the key methods discussed.

Method 1: LC-MS/MS with this compound Internal Standard[3]
  • Sample Preparation: Plasma samples are extracted by protein precipitation.

  • Chromatographic Separation:

    • Column: GL Sciences InertSustain C18 (4.6 x 50 mm, 5 µm).

    • Mobile Phase: A gradient of formic acid, water, and methanol.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: m/z 195.10 > 138.00

      • This compound (IS): m/z 198.10 > 141.10

Method 2: LC-MS/MS with ¹³C₃-Caffeine Internal Standard[4]
  • Sample Preparation: Protein precipitation of plasma samples.

  • Chromatographic Separation: Specific column and mobile phase composition are not detailed in the abstract but would be typical for reversed-phase chromatography.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Detection: MRM.

    • MRM Transitions: Optimized for caffeine and ¹³C₃-caffeine.[4]

Method 3: HPLC-UV (No Internal Standard)[5]
  • Sample Preparation: Direct analysis of dietary samples after appropriate dilution.

  • Chromatographic Separation:

    • Column: YMC ODS C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Methanol and water (80:20 v/v).

    • Flow Rate: Not specified.

  • Detection: UV detector set at 210 nm.

Mandatory Visualizations

To further elucidate the experimental processes and the rationale behind using isotopically labeled internal standards, the following diagrams are provided.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Quantification Quantification (Ratio of Analyte/IS) MS_Detection->Quantification

Figure 1. Experimental workflow for caffeine quantification using LC-MS/MS with this compound.

Internal_Standard_Concept cluster_result Result Analyte_Prep Sample Preparation (e.g., Extraction Loss) Analyte_LC LC Elution Analyte_Prep->Analyte_LC Analyte_MS MS Ionization (Matrix Effects) Analyte_LC->Analyte_MS Ratio Ratio (Analyte/IS) Remains Constant Analyte_MS->Ratio IS_Prep Sample Preparation (Similar Loss) IS_LC LC Co-elution IS_Prep->IS_LC IS_MS MS Ionization (Similar Matrix Effects) IS_LC->IS_MS IS_MS->Ratio

Figure 2. Conceptual diagram illustrating the role of an ideal internal standard.

Discussion

The data presented clearly demonstrates the advantages of using a stable isotope-labeled internal standard like this compound for the quantification of caffeine. Methods employing isotopic internal standards generally exhibit high precision and accuracy, and effectively mitigate the impact of matrix effects, which can be a significant source of error in bioanalytical methods.[4][7] The use of a SIL-IS is considered the most robust approach for bioanalysis.[2]

While HPLC-UV methods can offer good performance and are more accessible and cost-effective, they may be more susceptible to interferences from matrix components, as they lack the selectivity of mass spectrometry.[5] The development of UPLC-MS/MS methods without an internal standard can achieve high throughput and good precision, but this approach relies heavily on the consistency of the sample preparation and the stability of the instrument response.[6] Any variability in these factors can directly impact the accuracy of the results.

References

A Comparative Guide to the Extraction Efficiencies of Caffeine and Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of caffeine, the use of a reliable internal standard is paramount for achieving accurate and precise results. Caffeine-D3, a deuterated analog of caffeine, is frequently employed for this purpose in chromatographic methods coupled with mass spectrometry. This guide provides a comparative overview of the extraction efficiencies of caffeine and this compound, supported by experimental data and detailed protocols.

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it behaves nearly identically to its non-labeled counterpart, caffeine, during sample preparation and analysis. This includes the extraction process, where both compounds are expected to exhibit very similar partitioning behavior between different phases. Therefore, any loss of the analyte (caffeine) during extraction can be corrected by measuring the recovery of the internal standard (this compound).

Quantitative Comparison of Extraction Efficiencies

While direct, head-to-head studies comparing the extraction efficiencies of caffeine and this compound are not prevalent in the literature—precisely because their efficiencies are assumed to be virtually identical—we can infer their comparative performance by examining the recovery data for caffeine from various validated analytical methods that utilize this compound as an internal standard. High and consistent recovery of the primary analyte (caffeine) in these methods provides strong evidence for the efficiency of the extraction process for both compounds.

The following table summarizes caffeine extraction recovery percentages from different biological and environmental matrices using common extraction techniques. It is a well-established analytical practice to assume that the recovery of this compound is comparable to that of caffeine under these conditions.

MatrixExtraction MethodElution/Extraction SolventAnalyteAverage Recovery (%)Reference
Rat UrineSolid-Phase Extraction (SPE)Methanol:Acetonitrile (80:20 v/v)Caffeine72.9 - 98.9
Surface WaterMagnetic Solid-Phase Extraction (MSPE)Not SpecifiedCaffeine91.1[1]
Surface WaterSolid-Phase Extraction (SPE)MethanolCaffeine>90[2]
Aqueous ExtractLiquid-Liquid Extraction (LLE)Ethyl AcetateCaffeine93.4[3]

Experimental Protocols

Below are detailed methodologies for common extraction techniques used in the analysis of caffeine, where this compound would be added as an internal standard at the beginning of the process.

Method 1: Solid-Phase Extraction (SPE) for Rat Urine[1]

This method is suitable for cleaning up complex biological samples like urine prior to HPLC analysis.

  • Sample Pre-treatment: Dilute rat urine samples with deionized water.

  • Internal Standard Spiking: Add this compound solution to the diluted urine sample.

  • SPE Cartridge Conditioning: Condition an Oasis HLB cartridge sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the following solutions in order:

    • Water

    • 1% acetic acid: 3% methanol-water (0.5:99.5 v/v)

    • 1% ammonium hydroxide: 3% methanol-water (0.5:99.5 v/v)

  • Elution: Elute the analytes (caffeine and this compound) from the cartridge using a mixture of methanol and acetonitrile (80:20 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

Method 2: Protein Precipitation for Human Plasma[5]

This is a rapid method for removing proteins from plasma samples.

  • Sample Collection: Collect human plasma samples.

  • Precipitation Solution Preparation: Prepare a precipitation solution of methanol containing a known concentration of the internal standard (e.g., Caffeine-d9) and 125 mM formic acid.

  • Protein Precipitation: Add 100 µL of the precipitation solution to 30 µL of the plasma sample.

  • Vortexing: Vortex the mixture for 5 minutes at 1,175 rpm to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture for 5 minutes at 17,900 x g to pellet the precipitated proteins.

  • Analysis: Inject a 10 µL aliquot of the resulting supernatant directly into the HPLC-ESI-MS/MS system for analysis.

Method 3: Liquid-Liquid Extraction (LLE)[6][7]

This classic extraction technique separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Sample Preparation: Prepare an aqueous solution of the sample (e.g., dissolved coffee or tea extract).

  • Internal Standard Spiking: Add a known amount of this compound to the aqueous sample.

  • Solvent Addition: Transfer the sample to a separatory funnel and add an immiscible organic solvent in which caffeine is highly soluble, such as dichloromethane or ethyl acetate.[4]

  • Extraction: Shake the separatory funnel vigorously to facilitate the transfer of caffeine and this compound from the aqueous phase to the organic phase. Allow the layers to separate.

  • Collection: Drain the organic layer (the bottom layer if using dichloromethane).

  • Repeat: Perform the extraction on the remaining aqueous layer multiple times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). Evaporate the solvent to obtain the extracted caffeine and this compound.

  • Reconstitution: Dissolve the residue in a suitable solvent for analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of caffeine using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Urine, Water) Spike 2. Spiking with This compound Internal Standard Sample->Spike Extraction 3. Extraction (SPE, LLE, or Protein Precipitation) Spike->Extraction Evap 4. Evaporation & Reconstitution Extraction->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Inject Sample Quant 6. Quantification (Ratio of Caffeine/Caffeine-D3) LCMS->Quant

Caption: Workflow for Caffeine Quantification.

References

A Comparative Guide to Caffeine-D3 in Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis and drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results in mass spectrometry. Caffeine-D3, a deuterated analog of caffeine, is a widely utilized internal standard for the quantification of caffeine in various biological matrices. This guide provides an objective comparison of the mass spectrometric properties of this compound against its unlabeled counterpart, supported by experimental data and detailed protocols.

Performance Comparison: Caffeine vs. This compound

The primary role of this compound in mass spectrometric analysis is to serve as an ideal internal standard. Its chemical properties are nearly identical to caffeine, leading to similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.

PropertyCaffeine (Unlabeled)This compoundKey Isotope Effects & Performance Differences
Molecular Weight 194.19 g/mol 197.21 g/mol The +3 Da mass shift is the fundamental property enabling its use as an internal standard, allowing for baseline separation of the two compounds by the mass spectrometer.
Molecular Ion ([M+H]⁺) m/z 195m/z 198The mass-to-charge ratio of the protonated molecule is the primary identifier in mass spectrometry. The 3-unit difference is easily resolved by modern mass spectrometers.[1]
Major Fragment Ions (m/z) 138, 110, 82, 67141, 110, 82, 67The fragmentation pattern is largely similar, but the fragment containing the deuterated methyl group will exhibit a +3 Da mass shift (e.g., m/z 138 shifts to 141). Fragments not containing the labeled group remain at the same m/z.
Chromatographic Retention Time Typically co-elutes with this compoundMay elute slightly earlier than unlabeled caffeineDeuteration can sometimes lead to a slight decrease in retention time in reversed-phase chromatography due to a phenomenon known as the "isotope effect on retention." However, for most applications, they are considered to co-elute, which is crucial for compensating for matrix effects.
Metabolism (in vivo) Metabolized by CYP1A2 to paraxanthine, theobromine, and theophylline.Slower N-demethylation at the labeled position due to the kinetic isotope effect.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of cleavage by metabolic enzymes. This "kinetic isotope effect" can alter the metabolic profile and prolong the half-life of the deuterated compound.

Experimental Protocols

LC-MS/MS Quantification of Caffeine in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of caffeine and its metabolites.[2]

a. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

b. LC-MS/MS Parameters:

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Caffeine: 195.1 → 138.1

    • This compound: 198.1 → 141.1

GC-MS Analysis of Caffeine in Beverages

This protocol is a general procedure based on common methods for caffeine analysis in consumer products.[1]

a. Sample Preparation:

  • Degas carbonated beverages by sonication.

  • Dilute the beverage sample with deionized water to bring the caffeine concentration into the calibration range.

  • To 1 mL of the diluted sample, add 50 µL of this compound internal standard solution (10 µg/mL in methanol).

  • Perform a liquid-liquid extraction with 2 x 2 mL of dichloromethane. Vortex for 1 minute and centrifuge to separate the layers.

  • Combine the organic layers and evaporate to approximately 100 µL under a gentle stream of nitrogen.

  • Inject 1 µL into the GC-MS system.

b. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Monitored Ions (SIM mode):

    • Caffeine: m/z 194, 109, 67

    • This compound: m/z 197, 112, 67

Visualizing Key Concepts

The following diagrams illustrate the application and inherent properties of this compound in mass spectrometric workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extract Protein Precipitation / LLE add_is->extract concentrate Evaporation & Reconstitution extract->concentrate lc_gc Chromatographic Separation (LC or GC) concentrate->lc_gc ms Mass Spectrometry (MS/MS) lc_gc->ms peak_integration Peak Area Integration (Caffeine & this compound) ms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio quantification Quantify Caffeine Concentration via Calibration Curve ratio->quantification

Caption: Experimental workflow for quantitative analysis using this compound.

kinetic_isotope_effect cluster_caffeine Caffeine Metabolism cluster_caffeine_d3 This compound Metabolism caffeine Caffeine (with -CH3 group) cyp1a2_1 CYP1A2 Enzyme caffeine->cyp1a2_1 metabolite_1 Paraxanthine (N-demethylation) cyp1a2_1->metabolite_1 label_rate_1 Normal Metabolic Rate cyp1a2_1->label_rate_1 caffeine_d3 This compound (with -CD3 group) cyp1a2_2 CYP1A2 Enzyme caffeine_d3->cyp1a2_2 metabolite_2 Paraxanthine-D3 (N-demethylation) cyp1a2_2->metabolite_2 label_rate_2 Slower Metabolic Rate (Kinetic Isotope Effect) cyp1a2_2->label_rate_2

References

A Researcher's Guide to Selecting Caffeine-D3: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, drug metabolism, and clinical diagnostics, the quality of stable isotope-labeled internal standards is paramount for accurate and reproducible results. Caffeine-D3 (methyl-d3-caffeine), a commonly used internal standard for the quantification of caffeine, is available from numerous suppliers. This guide provides a comprehensive evaluation of key performance attributes of this compound from various vendors, supported by established experimental protocols, to aid researchers in making an informed selection.

Key Performance Parameters for this compound

The utility of this compound as an internal standard is primarily determined by its isotopic purity, chemical purity, and stability.

  • Isotopic Purity: This refers to the percentage of the molecule that is labeled with the desired isotope (deuterium, in this case). High isotopic purity is crucial to minimize signal interference from the unlabeled analyte. It is typically reported as "atom % D".

  • Chemical Purity: This indicates the percentage of the material that is the specified compound, free from other chemical impurities. High chemical purity ensures that the analytical signal is not confounded by contaminants. This is often determined by techniques like High-Performance Liquid Chromatography (HPLC).

  • Stability: The stability of the this compound solution or solid material over time and under various storage conditions is critical for consistent performance. Suppliers often provide recommended storage conditions and stability data.

Comparison of this compound Suppliers

The following table summarizes the publicly available quality specifications for this compound from a selection of reputable suppliers. It is important to note that for detailed, batch-specific information, researchers should always consult the Certificate of Analysis (CoA) provided by the supplier.[1][2][3][4]

SupplierStated Isotopic PurityStated Chemical PurityFormatCertifications/Notes
LGC Standards Not explicitly stated on the product page>95% (HPLC)[1]Neat SolidProvides a Certificate of Analysis.[1]
Cayman Chemical ≥98%Not explicitly statedNeat Solid or CRM solutionOffers a Certified Reference Material (CRM) manufactured under ISO/IEC 17025 and ISO 17034.[2]
CDN Isotopes 99 atom % D[4]Not explicitly statedNeat SolidCertificate of Analysis available. Recommends re-analysis after three years.[4]
Lumiprobe D: 98+%95+% (HPLC-MS)White PowderFor research purposes only.[5]
Clinivex 99 atom % DNot explicitly statedNot specified-
Simson Pharma Not explicitly statedNot explicitly statedNot specifiedAccompanied by a Certificate of Analysis.
Clearsynth Not explicitly statedNot less than 90% (HPLC)Not specifiedCertificate of Analysis and other quality documents available upon request.
Veeprho Not explicitly statedNot explicitly statedNot specifiedLabeled as an internal standard for analytical and pharmacokinetic research.[6]

Experimental Protocols for Performance Evaluation

To independently verify the quality of this compound, researchers can employ the following established analytical methods.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the isotopic enrichment of deuterium-labeled compounds.[7][8][9]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound standard and a suitable internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).[10]

  • ¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. The signal from the residual protons on the methyl group where the deuterium is incorporated will be significantly reduced.

  • ²H-NMR Acquisition: Acquire a ²H-NMR spectrum. This will show a signal corresponding to the deuterium atoms.

  • Data Analysis: The isotopic purity can be calculated by comparing the integral of the residual ¹H signal with the integral of a signal from a non-labeled position in the molecule, or by using the combined data from ¹H and ²H NMR.[8]

Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the chemical purity of pharmaceutical compounds.[11][12][13]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water mixture). Prepare a series of calibration standards by serial dilution.[12]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[14][15]

    • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).[14]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 273 nm.[15]

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Interpretation: The chemical purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

Quantitative Analysis and Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and for confirming its identity.[16][17][18]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a relevant matrix (e.g., plasma, urine) or a simple solvent.

  • LC Separation: Utilize an HPLC system with conditions similar to those described for chemical purity analysis to separate this compound from any potential interferences.

  • MS/MS Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and unlabeled caffeine. For this compound, a common transition would be m/z 198 → 140, while for caffeine it is m/z 195 → 138.[17]

  • Data Analysis: The concentration of this compound can be accurately determined by constructing a calibration curve. The specificity of the MRM transitions confirms the identity of the compound.

Visualizing Experimental Workflows and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for evaluating this compound and the key signaling pathways affected by caffeine.

G Experimental Workflow for this compound Evaluation cluster_proc Procedure start Obtain this compound from Supplier coa Review Certificate of Analysis start->coa prep Prepare Stock and Working Solutions coa->prep nmr Isotopic Purity Analysis (NMR) prep->nmr hplc Chemical Purity Analysis (HPLC) prep->hplc lcms Quantitative Analysis (LC-MS/MS) prep->lcms data Data Analysis and Comparison nmr->data hplc->data lcms->data end Supplier Selection data->end

Experimental workflow for this compound evaluation.

Caffeine primarily exerts its physiological effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.[19][20][21]

G Caffeine's Adenosine Receptor Antagonism Pathway Caffeine Caffeine A2A_Receptor Adenosine A2A Receptor Caffeine->A2A_Receptor Blocks Adenosine Adenosine Adenosine->A2A_Receptor Binds & Activates AC Adenylyl Cyclase A2A_Receptor->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Drowsiness PKA->Cellular_Response Leads to

Caffeine's antagonism of the adenosine A2A receptor.

G Caffeine's Phosphodiesterase Inhibition Pathway Caffeine Caffeine PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits AMP AMP PDE->AMP Hydrolyzes to cAMP cAMP cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Increased Alertness, etc. PKA->Cellular_Effects Leads to

Caffeine's inhibition of phosphodiesterase (PDE).[20][21]

By carefully considering the supplier's specifications and, where necessary, performing independent verification using the protocols outlined, researchers can confidently select a high-quality this compound internal standard that will contribute to the accuracy and reliability of their experimental data.

References

Safety Operating Guide

Proper Disposal of Caffeine-D3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Caffeine-D3 (Deuterated Caffeine) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound, a stable isotope-labeled version of caffeine, is chemically identical to its unlabeled counterpart in terms of its hazardous properties. Therefore, its disposal is governed by the same regulations that apply to caffeine, with special consideration for any solvents used in its formulation. The primary hazards associated with this compound are its toxicity if ingested and, when in solution, the flammability of the solvent.

Key Data for Disposal of this compound and Associated Solvents

The following table summarizes key quantitative data for the safe handling and disposal of this compound and its common solvent, methanol. This information is crucial for accurate waste identification and labeling.

PropertyCaffeine (Solid)Methanol (Solvent)
RCRA Waste Code Not specifically listed; may be classified as toxic waste depending on concentration and regulations.U154 (Toxic Waste), D001 (Ignitable Waste), F003 (Spent Solvent)
DOT Hazard Class 6.1 (Poisonous/Toxic Material)[1]3 (Flammable Liquid), Subsidiary 6.1 (Toxic)
Oral LD50 (Rat) 192 mg/kg[2]Not Applicable
Specific Gravity Not Applicable~0.792 @ 20°C

Procedural Guide for the Disposal of this compound

This step-by-step protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. The disposal of stable, non-radioactive isotopically labeled compounds like this compound is governed by the chemical properties of the compound and any associated solvents, not the isotopic label itself.[3]

1. Waste Identification and Classification:

  • Solid this compound: Unused or contaminated solid this compound should be treated as a toxic solid waste.

  • This compound in Methanol Solution: Solutions of this compound in methanol are classified as hazardous waste due to both the toxicity of caffeine and the ignitability and toxicity of methanol. This is the most common form of this compound waste in analytical labs.

  • Contaminated Materials: Any items such as pipette tips, vials, gloves, or absorbent materials that have come into contact with this compound (solid or in solution) must be disposed of as hazardous waste.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless they are chemically compatible and you are following established institutional procedures for mixed waste.

  • Keep solid this compound waste separate from liquid waste.

  • Segregate this compound in methanol from aqueous waste and other solvent wastes.

3. Waste Containerization:

  • Liquid Waste: Collect this compound in methanol solutions in a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate.

    • The container must be in good condition, free of cracks or residue on the outside.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Solid Waste: Collect solid this compound and contaminated materials in a designated, properly sealed container, such as a labeled, sealable bag or a wide-mouth solid waste container.

4. Waste Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE."

  • The label must include:

    • The full chemical names of all components (e.g., "this compound," "Methanol").

    • The approximate concentration or percentage of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Flammable").

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

5. Waste Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to contain any potential leaks.

  • Store the waste away from heat sources, open flames, and incompatible chemicals.

  • Ensure the waste container is kept closed at all times, except when adding waste.

6. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your properly labeled and containerized waste.

  • Follow all institutional procedures for waste pickup requests.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated form Is the waste solid or in solution? start->form solid_waste Solid this compound or Contaminated Labware form->solid_waste Solid liquid_waste This compound in Methanol Solution form->liquid_waste Liquid container_solid Place in a labeled, sealed solid hazardous waste container. solid_waste->container_solid container_liquid Place in a labeled, sealed liquid hazardous waste container (chemically compatible, <80% full). liquid_waste->container_liquid label_solid Label: 'Hazardous Waste', 'this compound (Toxic Solid)' container_solid->label_solid label_liquid Label: 'Hazardous Waste', 'this compound in Methanol (Flammable, Toxic)' container_liquid->label_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_solid->storage label_liquid->storage pickup Contact EHS or licensed waste disposal service for pickup. storage->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine-D3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Caffeine-D3 in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods. By adhering to these guidelines, you can ensure a safe laboratory environment and maintain the integrity of your research.

When handling this compound, the required personal protective equipment (PPE) depends on the physical form of the substance. This compound is available in a solid, powdered form and as a solution, typically in methanol. Each form presents distinct hazards that necessitate specific safety measures.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound in its solid form and when dissolved in a solvent like methanol.

PPE Category Solid this compound This compound in Methanol Solution
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[1][2] For larger scale operations or where there is a risk of dust exposure, chemical goggles or a full-face shield may be necessary.[3]Chemical safety goggles are mandatory. A face shield should be used for additional protection, especially when handling larger quantities.
Hand Protection Handle with gloves.[2][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2][4][5]Wear appropriate chemical-resistant gloves. Given that the solvent is methanol, nitrile or neoprene gloves are generally recommended. Always inspect gloves prior to use and use proper glove removal technique.[2][5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is necessary.[5] If engineering controls are not sufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1]A respirator is required, especially when handling the solution outside of a fume hood.[6] A full-face respirator with appropriate cartridges for organic vapors is recommended.
Body Protection Wear impervious clothing to prevent skin contact.[1][5] A lab coat is the minimum requirement. For procedures with a higher risk of contamination, additional protective clothing may be necessary.A chemical-resistant apron or suit should be worn over a lab coat. Ensure all skin is covered.

Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that precedes any handling of this compound. The following diagram outlines the decision-making process for determining the necessary protective equipment based on the form of the chemical.

PPE_Selection_Workflow cluster_form Step 1: Identify the Form of this compound cluster_solid_ppe Step 2: PPE for Solid Form cluster_solution_ppe Step 3: PPE for Solution Form start Start: Assess this compound Form is_solid Is it a solid/powder? start->is_solid is_solution Is it in a solvent (e.g., methanol)? is_solid->is_solution No solid_ppe Standard PPE: - Safety glasses with side-shields - Gloves - Lab coat is_solid->solid_ppe Yes solution_ppe Enhanced PPE: - Chemical safety goggles - Chemical-resistant gloves - Lab coat and chemical-resistant apron - Work in a fume hood is_solution->solution_ppe Yes dust_risk Risk of dust generation? solid_ppe->dust_risk respirator Add NIOSH-approved respirator dust_risk->respirator Yes end End: Proceed with Handling dust_risk->end No respirator->end ventilation_check Adequate ventilation/fume hood? solution_ppe->ventilation_check respirator_solution Use a full-face respirator with organic vapor cartridges ventilation_check->respirator_solution No ventilation_check->end Yes respirator_solution->end

PPE selection workflow for handling this compound.

Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][7]

  • Use a mechanical exhaust or a laboratory fume hood to minimize exposure.[1]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of handling.[5]

General Hygiene and Handling Practices:

  • Avoid contact with skin and eyes.[1][2][8]

  • Avoid the formation of dust and aerosols.[1][2][5][8]

  • Do not eat, drink, or smoke when using this product.[2][4][5]

  • Wash hands thoroughly after handling.[2][4]

  • Keep the container tightly sealed when not in use.[2][5][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][7][8]

  • Keep containers tightly closed.[2][5][8]

  • Store away from incompatible materials.[3][5]

Disposal Plan

Waste Disposal:

  • All waste disposal must be conducted by a licensed professional waste disposal service.[1][5]

  • Dispose of this material and its container to an approved waste disposal plant.[2][4]

  • Do not dispose of with household garbage.[5]

  • Prevent the product from entering drains.[1][2][7]

Contaminated Packaging:

  • Dispose of empty containers as unused product.[5]

By implementing these safety and logistical measures, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure research environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine-D3
Reactant of Route 2
Reactant of Route 2
Caffeine-D3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。